2,4-Difluoro-1-(methylsulfonyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-1-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERFJRMBVQTJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946487 | |
| Record name | 2,4-Difluoro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236739-02-9 | |
| Record name | 2,4-Difluoro-1-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 236739-02-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Difluoro-1-(methylsulfonyl)benzene
Introduction
2,4-Difluoro-1-(methylsulfonyl)benzene is a key aromatic building block of significant interest to researchers in medicinal chemistry and agrochemical development. Its unique electronic and structural features, arising from the interplay between a potent electron-withdrawing methylsulfonyl group and two fluorine substituents, render it a highly valuable intermediate for constructing complex molecular architectures. The fluorine atoms not only serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions but can also impart desirable properties to the final active ingredients, such as enhanced metabolic stability, increased membrane permeability, and improved binding affinity.
This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound, offering field-proven insights for its effective application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis.
Core Properties
The key physicochemical properties of this compound (CAS No: 236739-02-9) are summarized below. These data are essential for planning reactions, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Formula | C7H6F2O2S | [1] |
| Molecular Weight | 192.18 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Boiling Point | ~302-308 °C at 760 mmHg | [2][3] |
| Storage | Sealed in dry, 2-8°C | [1] |
Spectroscopic Signature
While a dedicated public spectrum was not available, the structural features of this compound allow for a confident prediction of its key spectroscopic characteristics.
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methyl protons. The aromatic protons will exhibit complex splitting patterns (multiplets) due to both proton-proton (3JHH) and proton-fluorine (3JHF, 4JHF) coupling. The methyl protons of the sulfonyl group will appear as a sharp singlet, typically in the δ 3.0-3.5 ppm range, shifted downfield due to the deshielding effect of the adjacent sulfonyl group.
-
13C NMR: The carbon spectrum will display seven unique signals. The carbons directly bonded to fluorine (C2 and C4) will appear as doublets due to strong one-bond carbon-fluorine coupling (1JCF), a characteristic feature that confirms the presence and position of the fluorine atoms. The remaining aromatic carbons will also show smaller C-F couplings.
-
19F NMR: The fluorine NMR spectrum provides the most direct evidence of the fluorine environments. Two distinct signals are expected, one for the fluorine at C2 and one for the fluorine at C4. Each signal will be split by the adjacent aromatic protons and by each other, providing crucial information for structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl group (O=S=O), typically appearing in the regions of 1350-1300 cm-1 (asymmetric stretch) and 1160-1120 cm-1 (symmetric stretch). Additional bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the powerful activating effect of the methylsulfonyl group on the aromatic ring.
The Activated Aromatic System
The methylsulfonyl (-SO2CH3) group is one of the strongest electron-withdrawing groups used in organic synthesis. Through both inductive and resonance effects, it withdraws electron density from the benzene ring, making the ring electron-deficient (electrophilic). This pronounced electron deficiency is critical, as it makes the aromatic ring susceptible to attack by nucleophiles.
The fluorine atoms at positions 2 (ortho) and 4 (para) to the sulfonyl group are consequently highly activated towards displacement. This activation is a cornerstone of the molecule's utility, enabling facile and often regioselective nucleophilic aromatic substitution (SNAr) reactions.[4]
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this compound is SNAr. This reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: A nucleophile (Nu-) attacks one of the electron-deficient carbons bearing a fluorine atom (C2 or C4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge in this complex is delocalized onto the electron-withdrawing sulfonyl group, which provides substantial stabilization and is the causal reason for the facile nature of the reaction.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group.
Caption: Generalized workflow for the SNAr mechanism.
Regioselectivity: The fluorine atom at the C4 position (para to the sulfonyl group) is generally more reactive and is typically displaced first. This is because the negative charge in the Meisenheimer complex formed upon attack at C4 can be delocalized directly onto the oxygen atoms of the sulfonyl group via resonance, providing superior stabilization compared to attack at the C2 (ortho) position. This predictable regioselectivity is a significant advantage in multistep synthesis.
Synthetic Utility and Protocols
The reliable reactivity of this compound makes it a workhorse reagent for introducing the 2,4-difluorophenylsulfonyl scaffold into target molecules.[3]
Application as a Synthetic Intermediate
This compound serves as a crucial precursor in the synthesis of a wide range of molecules. By reacting it with various nucleophiles (amines, alcohols, thiols), complex derivatives can be readily prepared.[4] For example, reaction with a primary amine yields a secondary amine derivative, which can be a key pharmacophore in kinase inhibitors or other drug candidates. The remaining fluorine atom at the C2 position can then be displaced in a subsequent SNAr reaction with a different nucleophile, allowing for the controlled, sequential construction of highly functionalized aromatic systems.
Representative Experimental Protocol: SNAr with Benzylamine
This protocol describes a typical procedure for the monosubstitution reaction at the C4 position.
Objective: To synthesize 4-(benzylamino)-2-fluoro-1-(methylsulfonyl)benzene.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF) as solvent
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 5.20 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (1.44 g, 10.4 mmol) followed by the solvent (20 mL of acetonitrile).
-
Nucleophile Addition: While stirring the suspension, add benzylamine (0.62 mL, 5.72 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Causality: The use of a weak base like K2CO3 is crucial to neutralize the hydrofluoric acid (HF) that is formed in situ as the reaction proceeds, preventing potential side reactions and protonation of the amine nucleophile. Acetonitrile is a common polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
Safety and Handling
This compound is an activated electrophilic compound and should be handled with appropriate care in a well-ventilated fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8]
Note: Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.[5]
Conclusion
This compound is a synthetically versatile and highly valuable building block for modern organic synthesis. Its chemical properties are dominated by a strongly activated aromatic system that undergoes predictable and efficient nucleophilic aromatic substitution. A clear understanding of its reactivity, particularly the SNAr mechanism and its inherent regioselectivity, empowers researchers and drug development professionals to strategically incorporate the difluorophenylsulfonyl motif into novel compounds with potential applications in pharmaceuticals and agrochemicals.
References
- 1. 236739-02-9|this compound|BLD Pharm [bldpharm.com]
- 2. Cas 236739-03-0,1,4-Difluoro-2-(methylsulfonyl)benzene | lookchem [lookchem.com]
- 3. 1,2-Difluoro-4-(methylsulfonyl)benzene [myskinrecipes.com]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2,4-Difluoro-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectral data for 2,4-Difluoro-1-(methylsulfonyl)benzene, a compound of interest in medicinal chemistry due to the prevalence of the fluorinated phenyl sulfone motif in bioactive molecules.
The presence of fluorine atoms and a methylsulfonyl group on the benzene ring introduces distinct electronic effects that significantly influence the chemical shifts and coupling constants of the aromatic protons and carbons. Understanding these spectral features is crucial for chemists to confirm the identity and purity of their synthesized compounds, as well as to gain insights into the electronic environment of the molecule. This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra, a comprehensive experimental protocol for data acquisition, and a discussion of the underlying principles governing the observed spectral patterns.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on established substituent chemical shift (SCS) increments for fluoro and methylsulfonyl groups on a benzene ring.[1][2] The predictions also incorporate typical coupling constants observed in fluorinated aromatic systems.[3][4][5]
Molecular Structure and Numbering
References
A Technical Guide to the Key Reactive Sites of 2,4-Difluoro-1-(methylsulfonyl)benzene: A Framework for Synthetic Strategy
Abstract: 2,4-Difluoro-1-(methylsulfonyl)benzene stands as a pivotal building block in modern synthetic chemistry, particularly within the realms of drug discovery and advanced materials. Its utility is derived from a highly activated aromatic system, where the interplay between two fluorine substituents and a potent methylsulfonyl group dictates a predictable yet versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic landscape and delineates the principal pathways for its functionalization. We will explore the nuanced regioselectivity of Nucleophilic Aromatic Substitution (SNAr) at the C-F bonds and the precision of C-H activation via Directed ortho-Metalation (DoM), offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The Electronic Architecture: Understanding the Foundation of Reactivity
The reactivity of this compound is fundamentally governed by the powerful electron-withdrawing nature of its substituents. The methylsulfonyl (-SO₂Me) group, positioned at C1, is one of the strongest electron-withdrawing groups used in synthetic chemistry. It deactivates the entire aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.
Compounding this effect are the two fluorine atoms at C2 and C4. While halogens possess a dual electronic nature (inductive withdrawal and resonance donation), fluorine's extreme electronegativity ensures its inductive effect is dominant. Therefore, all three substituents work in concert to dramatically lower the electron density of the benzene ring, rendering it "electron-deficient" and exceptionally primed for reactions with nucleophiles.
This electronic arrangement establishes two primary avenues for synthetic transformation:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at the C4 position, serve as excellent leaving groups in the presence of a suitable nucleophile.
-
Directed ortho-Metalation (DoM): The sulfonyl group is a powerful Directed Metalation Group (DMG), capable of directing strong bases to deprotonate the adjacent C-H bond at the C6 position with high fidelity.[1][2]
The logical relationship between the molecule's structure and its primary reaction pathways can be visualized as follows:
Caption: Logical flow from structural features to key reactive pathways.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most exploited pathway for this substrate. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] Subsequent expulsion of the leaving group (in this case, fluoride) restores aromaticity.
Regioselectivity: The C4 vs. C2 Position
A critical consideration for this molecule is regioselectivity: will an incoming nucleophile displace the fluorine at C4 (para to the sulfonyl group) or at C2 (ortho to the sulfonyl group)?
-
Electronic Control: The para position (C4) receives the strongest resonance stabilization from the sulfonyl group. Attack at C4 allows the negative charge of the Meisenheimer complex to be delocalized directly onto the highly electronegative oxygen atoms of the sulfonyl group. This provides a powerful thermodynamic driving force, making C4 the kinetically and thermodynamically favored site of attack for most nucleophiles.
-
Steric Hindrance: The C2 position is sterically more hindered, flanked by the bulky sulfonyl group at C1 and the C3-H. This further disfavors attack at C2 compared to the more accessible C4 position.
While substitution at C4 is dominant, the choice of solvent and nucleophile can influence the outcome. For instance, in related difluoroaromatic systems, nonpolar solvents have been shown to sometimes favor ortho substitution by stabilizing a more compact transition state.[4][5] However, for this compound, the overwhelming electronic preference for C4 makes it the primary reactive site for SNAr.
Caption: Competing SNAr pathways, highlighting the favored C4 attack.
Scope and Applications
This selective C4-substitution is a cornerstone of its use in medicinal chemistry. It allows for the precise installation of various pharmacophoric fragments. A prominent example is in the synthesis of Bromodomain and Extraterminal Domain (BET) inhibitors, where a diaryl ether linkage is often formed via an SNAr reaction between a phenol and an activated fluoroaromatic ring.[6]
| Nucleophile Type | Example Nucleophile | Typical Conditions | Expected Outcome | Application Area |
| O-Nucleophile | 4-Nitrophenol | K₂CO₃, DMF, 80 °C | Selective C4 substitution | Diaryl ether synthesis[7], BET inhibitors[6] |
| N-Nucleophile | Cyclohexylamine | Et₃N, DMSO, 56 °C | Selective C4 substitution | Synthesis of sulfonamides[8], Kinase inhibitors |
| S-Nucleophile | N-acetylcysteamine | Et₃N, MeOH, rt | Selective C4 substitution | Bioactive thioether synthesis[8] |
Experimental Protocol: Synthesis of a Diaryl Ether via SNAr
This protocol describes a typical procedure for the reaction of this compound with a phenolic nucleophile, a key step in constructing molecules like the core of Mivebresib.[6]
Objective: To synthesize 2-Fluoro-4-(phenyloxy)-1-(methylsulfonyl)benzene.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and phenol.
-
Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add the powdered potassium carbonate to the solution. The base acts as a proton scavenger for the phenol.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.
Trustworthiness: The progress of the reaction can be self-validated by LC-MS, which will show the disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the product (M+H⁺). The regioselectivity can be confirmed unequivocally by ¹H and ¹⁹F NMR spectroscopy.
Pathway II: Directed ortho-Metalation (DoM)
While SNAr modifies the molecule at the C-F bonds, Directed ortho-Metalation provides a powerful and orthogonal strategy to functionalize a C-H bond with surgical precision. The sulfonyl group acts as a potent Lewis basic "handle" that coordinates to an organolithium base, such as n-butyllithium (n-BuLi).[9][10] This chelation dramatically increases the kinetic acidity of the adjacent ortho protons, allowing for selective deprotonation.
Regioselectivity: The C6 Position
The molecule has three C-H bonds at positions C3, C5, and C6.
-
C6-H: This proton is ortho to the powerful sulfonyl DMG. It is the most acidic and will be selectively removed by the organolithium base.
-
C3-H & C5-H: These protons are significantly less acidic and are not adjacent to the directing group, so they remain untouched under standard DoM conditions.
The reaction generates a transient aryllithium species, which is a highly potent nucleophile and can be trapped with a wide variety of electrophiles (E⁺) to install a new functional group exclusively at the C6 position.
Caption: Stepwise workflow for Directed ortho-Metalation at the C6 position.
Experimental Protocol: DoM and Electrophilic Quench
This protocol outlines a general procedure for the lithiation and subsequent functionalization of the C6 position.
Objective: To synthesize 6-Iodo-2,4-difluoro-1-(methylsulfonyl)benzene.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂, 1.2 equiv) dissolved in anhydrous THF
Procedure:
-
Setup: Under an inert atmosphere (Argon), add this compound to a flame-dried, three-neck flask. Dissolve it in anhydrous THF.
-
Litihiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe over 15 minutes. The formation of the aryllithium may be indicated by a color change.
-
Stir the solution at -78 °C for 1 hour to ensure complete metalation.
-
Quench: Slowly add the solution of iodine in THF to the reaction mixture at -78 °C. The dark color of the iodine will dissipate upon reaction.
-
Allow the reaction to stir for an additional hour at -78 °C, then slowly warm to room temperature.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine, followed by water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude material via column chromatography or recrystallization to obtain the C6-iodinated product.
Trustworthiness: This protocol is self-validating. Successful lithiation and quench are confirmed by the incorporation of the electrophile, verifiable by mass spectrometry. The exclusive C6-regiochemistry can be confirmed by ¹H NMR, which will show the disappearance of one aromatic proton signal and characteristic shifts in the remaining protons, and by Nuclear Overhauser Effect (NOE) experiments if necessary.
Conclusion: A Dually Reactive Scaffold for Complex Synthesis
The synthetic utility of this compound is rooted in its two distinct and highly reliable reactive sites. The C4-fluorine provides a dependable handle for SNAr reactions, enabling the construction of critical ether, amine, and thioether linkages. In an orthogonal fashion, the C6 C-H bond offers a site for precise functionalization through Directed ortho-Metalation. This dual reactivity allows for sequential, multi-step syntheses where different fragments can be introduced in a controlled manner, making it an invaluable tool for constructing the complex molecular architectures required in modern drug discovery and materials science.
References
- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 6. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Difluoro-1-(4-nitrophenoxy)benzene | C12H7F2NO3 | CID 3015409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
Commercial suppliers and availability of 2,4-Difluoro-1-(methylsulfonyl)benzene
An In-Depth Technical Guide to 2,4-Difluoro-1-(methylsulfonyl)benzene for Advanced Synthesis
Introduction: A Versatile Building Block for Modern Chemistry
This compound (CAS No. 236739-02-9) is a specialized aromatic building block of significant interest to researchers in drug discovery, agrochemicals, and materials science.[1][2] Its utility stems from a highly activated aromatic system, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The molecule's architecture, featuring two fluorine atoms and a potent electron-withdrawing methylsulfonyl group, creates a profoundly electron-deficient phenyl ring. This electronic arrangement facilitates the displacement of the fluorine atoms—typically the one positioned para to the sulfonyl group—by a wide array of nucleophiles.
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3][4] As such, reagents like this compound serve as critical intermediates for introducing the fluorinated sulfonylphenyl motif into complex target molecules. This guide provides an in-depth overview of its commercial availability, core reactivity, applications, and safe handling protocols for professionals in the field.
Physicochemical Properties and Commercial Availability
This reagent is a solid at room temperature and is offered by several fine chemical suppliers, primarily for research and development purposes.
| Property | Value | Source |
| CAS Number | 236739-02-9 | [1][2] |
| Molecular Formula | C₇H₆F₂O₂S | [1][2] |
| Molecular Weight | 192.18 g/mol | [1][2] |
| Storage | Sealed in dry, 2-8°C | [2][5] |
Table 1: Commercial Supplier Overview
The following table summarizes the availability from a selection of commercial suppliers. Pricing and stock levels are subject to change and should be verified on the respective supplier websites.
| Supplier | Purity/Grade | Available Quantities |
| BLDpharm | ≥95% | 1g, 5g, 25g |
| Sigma-Aldrich | Research Grade | Inquire |
| Atomaxchem | Inquire | Inquire |
Core Reactivity: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound lies in its high reactivity towards nucleophiles via the addition-elimination mechanism of SNAr.[6][7] This is not a classical SN1 or SN2 reaction; instead, it involves a two-step process.
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]
-
Elimination of Leaving Group: The aromaticity is restored as the leaving group (fluoride ion) is expelled.
The reaction is dramatically accelerated by the presence of strong electron-withdrawing groups, such as the methylsulfonyl (-SO₂CH₃) group, which stabilize the negatively charged Meisenheimer intermediate.[8][9] The stabilization is most effective when the withdrawing group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the sulfonyl oxygen atoms via resonance.[9] Consequently, the fluorine atom at the C4 position (para to the sulfonyl group) is significantly more activated and will typically be displaced first.
Caption: The Addition-Elimination mechanism of SNAr.
Applications in Medicinal Chemistry and Synthesis
While specific synthetic examples citing CAS 236739-02-9 are proprietary or emerging, the utility of its structural class is well-documented. Highly fluorinated benzenesulfonamides are key precursors for potent and selective enzyme inhibitors.[10] For instance, analogous building blocks are used in the synthesis of inhibitors for carbonic anhydrases IX and XII, which are implicated in cancer.[10] The reaction involves the sequential displacement of fluorine atoms with various amine nucleophiles to build molecular complexity.
The typical application involves reacting this compound with a primary or secondary amine, an alcohol, or a thiol in the presence of a non-nucleophilic base to yield the corresponding substituted product. This reaction serves as a cornerstone for constructing libraries of compounds for screening in drug discovery programs.
Experimental Protocol: A General Procedure for SNAr
This section provides a detailed, self-validating protocol for a representative SNAr reaction with an amine nucleophile.
Objective: To synthesize 4-(Alkylamino)-2-fluoro-1-(methylsulfonyl)benzene via selective displacement of the para-fluorine atom.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Experimental Workflow:
Caption: Step-by-step workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Expert Insight: K₂CO₃ is a mild, inexpensive base suitable for scavenging the HF produced. For sensitive substrates, a soluble organic base like DIPEA may be preferred.
-
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M.
-
Expert Insight: Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cationic counter-ion of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity.
-
-
Nucleophile Addition: Add the amine (1.1 eq) to the stirred suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Aqueous Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate precautions. While a specific, comprehensive SDS is not widely available, data from structurally related activated aromatic compounds suggest the following:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[11][13]
-
Storage: Keep the container tightly sealed and store in a cool, dry place, as recommended at 2-8°C.[2][5]
-
Fire & Explosion: Keep away from heat, sparks, and open flames. Use explosion-proof equipment where necessary.[12][13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11]
Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet provided by the supplier before use.
Conclusion
This compound is a valuable and highly reactive building block for synthetic chemistry. Its utility is centered on the principles of nucleophilic aromatic substitution, enabling the straightforward introduction of a difluoro-sulfonylphenyl moiety into target structures. For researchers in drug discovery and related fields, this reagent offers a reliable pathway to novel compounds with potentially enhanced pharmacological properties. Proper understanding of its reactivity and adherence to safe handling practices are essential for its effective and responsible use in the laboratory.
References
- 1. This compound | 236739-02-9 [sigmaaldrich.com]
- 2. 236739-02-9|this compound|BLD Pharm [bldpharm.com]
- 3. 1,2-Difluoro-4-(methylsulfonyl)benzene [myskinrecipes.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemscene.com [chemscene.com]
- 6. byjus.com [byjus.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cpchem.com [cpchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2,4-Difluoro-1-(methylsulfonyl)benzene: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluoro-1-(methylsulfonyl)benzene, a pivotal building block in contemporary medicinal chemistry. We delve into its fundamental chemical identity, including its IUPAC name and synonyms, and present a detailed exploration of its physicochemical properties. The guide elucidates a robust, two-step synthetic protocol, starting from readily available precursors, and provides a thorough analysis of its reactivity, with a focus on nucleophilic aromatic substitution (SNAr). Furthermore, we explore the strategic importance of the 2,4-difluorophenyl sulfone motif in drug design, underscoring its role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
IUPAC Name and Synonyms
The unequivocally correct IUPAC name for the compound is This compound . A commonly used and accepted synonym is 2,4-Difluorophenyl methyl sulfone [1].
-
CAS Number: 236739-02-9
-
Molecular Formula: C₇H₆F₂O₂S
-
Molecular Weight: 192.18 g/mol
Physicochemical Data
A comprehensive understanding of a molecule's physical and chemical properties is paramount for its effective utilization in synthesis and drug development. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Melting Point | 71-74 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | General Chemical Knowledge |
| Density | Not available |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a two-step process: the formation of the precursor sulfide followed by its oxidation to the sulfone. This approach offers high yields and utilizes readily available starting materials.
Synthetic Workflow
The overall synthetic strategy is depicted below. The initial step involves a nucleophilic aromatic substitution reaction on 1,2,4-trifluorobenzene to introduce the methylthio group, followed by a controlled oxidation to yield the desired sulfone.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Difluoro-1-(methylthio)benzene
This step leverages the principles of nucleophilic aromatic substitution (SNAr), where the highly electronegative fluorine atom at the C1 position of 1,2,4-trifluorobenzene is displaced by the thiomethoxide nucleophile. The fluorine atoms at positions 2 and 4, along with the inherent electron-withdrawing nature of the fluorine atoms, activate the ring towards nucleophilic attack.
-
Materials:
-
1,2,4-Trifluorobenzene
-
Sodium thiomethoxide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 1,2,4-trifluorobenzene (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,4-Difluoro-1-(methylthio)benzene.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Oxidation of 2,4-Difluoro-1-(methylthio)benzene to this compound
The oxidation of the sulfide to the sulfone is a critical step that can be achieved using various oxidizing agents. meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone® are commonly employed for this transformation due to their efficiency and selectivity[2][3][4].
-
Materials:
-
2,4-Difluoro-1-(methylthio)benzene
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%) or Oxone®
-
Dichloromethane (DCM) or Methanol/Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure (using m-CPBA):
-
Dissolve 2,4-Difluoro-1-(methylthio)benzene (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting sulfide and the formation of the sulfone.
-
Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
-
Reactivity and Mechanistic Rationale
The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing fluorine atoms and the potent electron-withdrawing methylsulfonyl group. This electronic landscape renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .
The SNAr Mechanism: A Stepwise Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a good leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.
The strong electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) and the fluorine atoms deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic attack. The ortho and para positioning of these activating groups relative to the leaving group (fluorine) is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.
Role in Drug Discovery and Development
The 2,4-difluorophenyl sulfone moiety is a privileged scaffold in modern drug discovery, imparting a range of desirable pharmacokinetic and pharmacodynamic properties to drug candidates.
The Strategic Importance of Fluorine and Sulfone Groups
-
Fluorine: The incorporation of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and bioavailability.
-
Sulfone Group: The methylsulfonyl group is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. Its polarity can also influence the solubility and overall physicochemical profile of a molecule.
Application as a Key Building Block in Kinase Inhibitors
The 2,4-difluorophenyl moiety is frequently found in the structure of small molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While a direct synthesis of a marketed drug from this compound is not explicitly detailed in the readily available literature, the closely related 2,4-difluorophenyl group is a key component in several kinase inhibitors. For instance, the VEGFR-2 kinase inhibitor described by Tu et al. incorporates a 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][5][6]triazine scaffold[7]. The 2,4-difluoro substitution pattern is crucial for the observed biological activity. The synthetic strategies for such molecules often involve the coupling of a 2,4-difluoroaniline derivative, which can be prepared from precursors like this compound through nucleophilic aromatic substitution of one of the fluorine atoms with an amine source, followed by reduction of a nitro group if introduced as an activating group.
Analytical Characterization
Robust analytical data is essential for the unambiguous identification and quality control of this compound.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Technique | Key Features | Source |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. | [2] |
| ¹³C NMR | Resonances for the aromatic carbons, including those directly attached to fluorine (showing C-F coupling), and the methyl carbon. | [2] |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. | [2] |
| Mass Spec (HRMS) | Accurate mass measurement confirming the elemental composition. m/z [M]⁺ calcd for C₇H₆F₂O₂S: 192.0057, found 192.0065. | [2] |
| Infrared (IR) | Characteristic strong absorption bands for the S=O stretching of the sulfone group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and C-F stretching vibrations. | [8] |
Conclusion
This compound stands out as a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, primarily governed by the SNAr mechanism, allows for the strategic introduction of various functionalities. The presence of both fluorine atoms and a methylsulfonyl group provides a unique combination of properties that are highly sought after in modern drug design, particularly in the development of kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, aiming to empower researchers in their quest for novel and effective therapeutic agents.
References
- 1. 2,4-Difluorophenyl methyl sulfone [oakwoodchemical.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide: The Electronic Effects of the Methylsulfonyl Group on a Fluorinated Aromatic Ring
Introduction: A Tale of Two Electron-Withdrawing Groups
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design.[1][2] Among the vast arsenal of functional groups, the methylsulfonyl (-SO₂CH₃) group and fluorine (-F) stand out for their profound ability to modulate the electronic properties of a molecule.[3] The methylsulfonyl group is a powerful electron-withdrawing group, primarily through a combination of inductive and resonance effects.[4][5] Fluorine, the most electronegative element, also exerts a strong inductive electron-withdrawing effect.[6] When these two entities are present on the same aromatic ring, their interplay creates a unique electronic environment with significant implications for reactivity, stability, and biological activity.[7][8] This guide provides an in-depth exploration of the nuanced electronic effects arising from the confluence of methylsulfonyl and fluoro substituents on an aromatic core.
Section 1: Deconstructing the Individual Electronic Contributions
To appreciate the synergistic or antagonistic interplay between the methylsulfonyl and fluoro groups, it is imperative to first understand their individual electronic influences on an aromatic ring.
The methylsulfonyl group is a strong electron-withdrawing entity due to two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[9][10][11]
-
Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a significant dipole, with the sulfur atom bearing a partial positive charge. This positive character strongly pulls electron density away from the attached aromatic ring through the sigma (σ) bond framework.[4][9]
-
Resonance Effect (-M): The sulfonyl group can participate in resonance by accepting pi (π) electrons from the aromatic ring into its vacant 3d orbitals.[12] This delocalization of π-electrons further depletes the electron density of the ring. The resonance effect is particularly pronounced when the methylsulfonyl group is at the para position relative to a reaction center or another substituent, as it can effectively delocalize a negative charge that develops during a reaction.[13]
The electron-withdrawing nature of the methylsulfonyl group is quantitatively captured by its Hammett substituent constant (σ). The σ value is a measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[14][15] The methylsulfonyl group has large, positive σ values, indicating its strong electron-withdrawing character. For instance, the Hammett constant for a meta-CH₃SO₂ group is around +0.615 to +0.65, while the para-CH₃SO₂ group has values ranging from +0.73 to +1.15, depending on the specific reaction.[12]
Fluorine's electronic influence on an aromatic ring is a classic example of competing inductive and resonance effects.[16]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the σ-bond.[6][17] This effect deactivates the ring towards electrophilic aromatic substitution.[18]
-
Resonance Effect (+M): Despite its strong electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals that can be donated to the aromatic ring's π-system through resonance.[16][17] This +M effect increases the electron density at the ortho and para positions.
The net effect of fluorine on an aromatic ring is a deactivation towards electrophilic attack due to the dominance of its -I effect, but it is an ortho, para-director because of its +M effect.[16] The addition of fluorine atoms to an aromatic ring can also lead to a phenomenon termed "fluoromaticity," where the fluorine π-orbitals contribute to the overall stability of the ring system.[19][20]
Section 2: The Combined Electronic Effects on a Fluorinated Ring
When a methylsulfonyl group and one or more fluorine atoms are present on the same aromatic ring, their electronic effects are cumulative and can lead to a profoundly electron-deficient system. The precise nature of this interplay depends on the relative positions of the substituents.
Consider a model system, such as 1-fluoro-4-(methylsulfonyl)benzene. In this molecule, both the fluorine atom and the methylsulfonyl group withdraw electron density from the benzene ring via their inductive effects. The methylsulfonyl group also withdraws electron density through resonance. The fluorine atom, while inductively withdrawing, can donate electron density to the ring via resonance, but this effect is generally weaker than its inductive pull. The overall result is a significant decrease in the electron density of the aromatic ring, making it much less susceptible to electrophilic attack and more susceptible to nucleophilic aromatic substitution.[5]
The electrostatic potential map of such a molecule would show a significant region of positive potential (electron deficiency) on the aromatic ring, particularly at the positions ortho and para to the powerful electron-withdrawing methylsulfonyl group.[21]
Section 3: Experimental Probing of Electronic Effects
The electronic consequences of substituting a fluorinated ring with a methylsulfonyl group can be experimentally verified and quantified using various spectroscopic and synthetic methodologies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to the electronic environment.[22] The presence of the electron-withdrawing methylsulfonyl group will cause a downfield shift (to a more positive ppm value) in the ¹⁹F NMR spectrum compared to fluorobenzene, indicating a deshielding of the fluorine nucleus due to the reduced electron density.[23][24]
-
¹H and ¹³C NMR: The proton and carbon signals of the aromatic ring will also be shifted downfield due to the deshielding effect of both the fluorine and methylsulfonyl substituents. The magnitude of these shifts can provide qualitative information about the electron distribution in the ring.
-
-
Infrared (IR) Spectroscopy: The characteristic stretching frequencies of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) can be observed.[25] The position of these bands can be subtly influenced by the electronic nature of the fluorinated ring.
The synthesis of fluorinated aryl sulfones can be achieved through various methods, including the reaction of an aryl sulfonyl fluoride with an aromatic compound in the presence of a Lewis acid catalyst like AlCl₃.[26] The reactivity of these compounds in, for example, nucleophilic aromatic substitution reactions, provides direct evidence of the ring's electron deficiency. The enhanced rate of substitution compared to non-fluorinated or non-sulfonylated analogs underscores the powerful activating effect of these electron-withdrawing groups for such reactions.
Experimental Protocol: Synthesis of 1-Fluoro-4-(methylsulfonyl)benzene
This protocol outlines a general procedure for the synthesis of a model fluorinated aryl sulfone.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry solvent such as dichloromethane (DCM).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add methanesulfonyl fluoride (CH₃SO₂F, 1.0 equivalent) dropwise to the stirred suspension.
-
Introduction of Aromatic Substrate: Add fluorobenzene (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceuti… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy effect of central ring modification and fluorination on the electronic structure of condensed arenes | Semantic Scholar [semanticscholar.org]
- 8. Synergistic Effects of Fluorinated Li-Based Metal-Organic Framework Filler on Matrix Polarity and Anion Immobilization in Quasi-Solid State Electrolyte for Lithium-Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 10. Inductive effect and mesomeric effect | PPTX [slideshare.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. assets.cambridge.org [assets.cambridge.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biophysics.org [biophysics.org]
- 23. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 25. researchgate.net [researchgate.net]
- 26. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
Methodological & Application
Applications of 2,4-Difluoro-1-(methylsulfonyl)benzene in Medicinal Chemistry: Application Notes and Protocols
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Sulfone Scaffold
In the landscape of modern medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. 2,4-Difluoro-1-(methylsulfonyl)benzene has emerged as a particularly strategic building block. Its utility stems from a combination of potent electronic activation and the unique properties of fluorine in drug design. The strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) renders the aromatic ring highly electron-deficient. This electronic state is critical for activating the two fluorine substituents as excellent leaving groups in Nucleophilic Aromatic Substitution (SₙAr) reactions.
The fluorine atoms themselves offer several advantages in drug candidates, including increased metabolic stability, enhanced binding affinity through favorable electrostatic interactions, and improved membrane permeability.[1] This combination of reactivity and desirable physicochemical properties makes this compound a versatile precursor for the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors for oncology.
This guide provides an in-depth exploration of the applications of this scaffold, focusing on the underlying chemical principles, detailed experimental protocols, and a case study in the synthesis of a clinically approved anticancer agent.
Core Chemistry: The Nucleophilic Aromatic Substitution (SₙAr) Reaction
The primary utility of this compound lies in its reactivity towards nucleophiles via the SₙAr mechanism. This is a two-step addition-elimination process that is distinct from Sₙ1 and Sₙ2 reactions.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-poor carbon atom bearing a fluorine leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2]
-
Elimination & Aromatization: The leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is paramount, and it is here that the architecture of this compound is key. The negative charge of the complex is delocalized onto the electron-withdrawing methylsulfonyl group, particularly when the substitution occurs at the ortho or para positions.
Caption: General mechanism of the SₙAr reaction.
Regioselectivity: The Rule of the Para-Position
In this compound, the two fluorine atoms are not equivalent. The fluorine at the C4 position is para to the methylsulfonyl group, while the fluorine at the C2 position is ortho. Nucleophilic attack is overwhelmingly favored at the C4 position.[3][4]
Causality: The resonance stabilization of the Meisenheimer complex is more effective when the nucleophile attacks the para position. This allows the negative charge to be delocalized directly onto the oxygen atoms of the sulfonyl group, a more stable configuration than the corresponding intermediate from ortho attack. Computational studies confirm that the activation barrier for the formation of the para-substituted intermediate is lower.[3] Therefore, under kinetic control, mono-substitution almost exclusively yields the 4-substituted-2-fluoro-1-(methylsulfonyl)benzene derivative.
Application Case Study: Synthesis of BRAF V600E Inhibitor Scaffolds
A prominent application of this chemistry is in the synthesis of kinase inhibitors, particularly those targeting the RAF family of serine/threonine kinases. Mutations in the BRAF gene, especially the V600E mutation, are drivers in over 60% of melanomas and other cancers.[5] These mutations lead to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation.[6]
The FDA-approved drug Dabrafenib (GSK2118436) is a potent inhibitor of BRAF V600E.[4][5] Its synthesis utilizes a closely related scaffold, N-(aryl)-2,6-difluorobenzenesulfonamide, which is prepared from 2,6-difluorobenzenesulfonyl chloride. The principles of SₙAr-driven synthesis are directly analogous and highlight the value of the difluorophenylsulfonyl moiety.
Caption: Simplified MAPK/ERK signaling pathway.
Experimental Protocols: SₙAr Reactions
The following protocols provide detailed, self-validating methodologies for the reaction of this compound with common classes of nucleophiles.
Caption: General experimental workflow for SₙAr reactions.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 4-amino-2-fluoro-1-(methylsulfonyl)benzene derivatives, a core structure in many kinase inhibitors.
-
Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is used to deprotonate the amine nucleophile or scavenge the HF byproduct, driving the reaction to completion.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1-1.2 eq)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate, Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (DMF or DMSO, approx. 0.2 M concentration).
-
Add the amine nucleophile (1.1-1.2 eq) followed by the base (K₂CO₃ or DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive anilines may require heating, while aliphatic amines often react at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual solvent and base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-fluoro-1-(methylsulfonyl)benzene derivative.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Reaction with Phenols
This protocol details the synthesis of 4-aryloxy-2-fluoro-1-(methylsulfonyl)benzene ethers.
-
Rationale: Phenols are weaker nucleophiles than amines and require deprotonation with a strong base to form the more reactive phenoxide anion. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for this purpose in an anhydrous aprotic solvent like THF or DMF.
-
Materials:
-
This compound (1.0 eq)
-
Phenol nucleophile (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) or KOtBu (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend NaH (1.3 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the phenol (1.2 eq) in the same anhydrous solvent dropwise to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the sodium phenoxide. Hydrogen gas evolution will be observed.
-
Add a solution of this compound (1.0 eq) to the phenoxide solution.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.
-
After completion (typically 4-24 hours), cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the target ether.
-
Confirm the structure and purity using appropriate analytical methods.
-
Protocol 3: Reaction with Thiols
This protocol outlines the synthesis of 4-aryl/alkylthio-2-fluoro-1-(methylsulfonyl)benzene thioethers.
-
Rationale: Thiols are excellent nucleophiles, especially after deprotonation to the thiolate. A moderately strong base like K₂CO₃ is often sufficient, although stronger bases can be used. The high nucleophilicity of the thiolate often allows the reaction to proceed at lower temperatures compared to phenols.
-
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous DMF or Acetonitrile (MeCN)
-
Dichloromethane (DCM), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq), K₂CO₃ (2.0 eq), and anhydrous DMF or MeCN.
-
Stir the suspension at room temperature for 20-30 minutes to form the potassium thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature or gently heat to 40-60 °C until TLC or LC-MS indicates consumption of the starting material (typically 1-6 hours).
-
Pour the reaction mixture into water and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired thioether.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Data Summary Tables
The following tables summarize typical reaction conditions and the biological activity of representative compounds derived from benzenesulfonyl scaffolds, illustrating the utility of this chemical class in drug discovery.
Table 1: Representative SₙAr Reaction Conditions
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temp. (°C) | Typical Time (h) |
| Aliphatic Amine | Piperidine | K₂CO₃ | DMF | 25 | 2-4 |
| Aromatic Amine | Aniline | K₂CO₃ | DMSO | 80 | 8-12 |
| Phenol | 4-Methoxyphenol | NaH | THF | 65 | 12-18 |
| Thiol | Thiophenol | K₂CO₃ | MeCN | 40 | 1-3 |
Table 2: Biological Activity of Representative Benzenesulfonamide Derivatives
| Compound ID | Scaffold | Target | Activity (IC₅₀ / MIC) | Reference |
| Dabrafenib | Thiazole-benzenesulfonamide | BRAF V600E | 3 nM | [1][5] |
| Compound 4h | Carboxamide-benzenesulfonamide | S. aureus | 6.63 µg/mL | [5] |
| Compound 4e | Carboxamide-benzenesulfonamide | A. niger | 6.28 µg/mL | [5] |
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its highly activated aromatic system allows for predictable and regioselective functionalization via Nucleophilic Aromatic Substitution. The protocols and data presented herein demonstrate its utility in the efficient construction of diverse molecular scaffolds, particularly for the development of targeted therapies like kinase inhibitors. The ability to readily introduce amine, ether, and thioether linkages provides chemists with a robust tool for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
References
- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 2. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,4-Difluoro-1-(methylsulfonyl)benzene
Introduction: The Strategic Importance of 2,4-Difluoro-1-(methylsulfonyl)benzene in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1][2] The subject of this guide, this compound, is a key building block that leverages the unique electronic properties of fluorine to facilitate the synthesis of complex aromatic structures. Its utility stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis.
The benzene ring of this compound is rendered highly electron-deficient by the potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group. This activation, coupled with the presence of two fluorine atoms—excellent leaving groups in the context of SNAr—makes this reagent a versatile platform for the introduction of a wide array of nucleophiles. The resulting substituted phenyl sulfones are prevalent motifs in a variety of biologically active compounds, underscoring the importance of robust and well-understood protocols for their synthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions utilizing this valuable synthetic intermediate.
Mechanistic Insights: The Engine of SNAr Reactivity
The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds via a well-established addition-elimination mechanism. This two-step process is fundamentally different from SN1 and SN2 reactions and is characteristic of highly electron-poor aromatic systems.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This attack is favored at the positions ortho and para to the strongly electron-withdrawing methylsulfonyl group. The attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing sulfonyl group, which is crucial for its stabilization.
-
Elimination of the Leaving Group and Re-aromatization: In the second and typically rapid step, the leaving group—in this case, a fluoride ion—is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the benzene ring and yields the final substituted product.
The regioselectivity of the substitution is a critical consideration. The fluorine atom at the 4-position (para to the methylsulfonyl group) is generally more reactive towards nucleophilic attack than the fluorine at the 2-position (ortho). This is because the negative charge in the Meisenheimer complex formed upon para-attack can be more effectively delocalized by the sulfonyl group through resonance. However, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence this regioselectivity.[3][4]
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions are paramount when handling this compound and related compounds.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.[3]
Handling:
-
Avoid contact with skin and eyes.[5] In case of contact, rinse immediately with plenty of water.
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution of this compound with representative amine and thiol nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: Reaction with an Amine Nucleophile (4-Aminophenol)
This protocol details the synthesis of 4-((4-fluoro-2-(methylsulfonyl)phenyl)amino)phenol, a valuable intermediate in the synthesis of various biologically active molecules.[6][7]
Materials:
-
This compound
-
4-Aminophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-aminophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).
-
Washing: Combine the organic layers and wash with deionized water (2 x volume of DMSO) followed by brine (1 x volume of DMSO) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((4-fluoro-2-(methylsulfonyl)phenyl)amino)phenol.
Protocol 2: Reaction with a Thiol Nucleophile
This protocol describes a general procedure for the SNAr reaction of this compound with a thiol nucleophile.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq) in anhydrous DMF or MeCN.
-
Base Addition: Add potassium carbonate or cesium carbonate (1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Extract the product with ethyl acetate (3 x volume of DMF/MeCN).
-
Washing: Combine the organic extracts and wash with deionized water (2 x volume of DMF/MeCN) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired thioether.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of this compound with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amines | 4-Aminophenol | K₂CO₃ | DMSO | 20-25 | 12-24 |
| Piperidine | K₂CO₃ | MeCN | 20-25 | 2-6 | |
| Aniline | Cs₂CO₃ | DMF | 80-100 | 8-16 | |
| Thiols | Thiophenol | K₂CO₃ | DMF | 20-25 | 1-4 |
| Benzyl mercaptan | Cs₂CO₃ | MeCN | 50 | 2-6 | |
| Alcohols/Phenols | Phenol | K₂CO₃ | DMF | 100-120 | 12-24 |
| Methanol (as NaOMe) | NaH | THF/MeOH | 20-25 | 1-3 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution of this compound.
Caption: General experimental workflow for SNAr reactions.
Conclusion: A Versatile Tool for Chemical Innovation
The protocols and guidelines presented herein demonstrate that this compound is a highly effective and versatile substrate for nucleophilic aromatic substitution reactions. The strong activation provided by the methylsulfonyl group and the excellent leaving group ability of the fluorine atoms allow for the facile synthesis of a diverse range of substituted aromatic compounds. These products are valuable intermediates in the development of novel pharmaceuticals and advanced materials. By understanding the underlying mechanistic principles and adhering to proper experimental and safety procedures, researchers can confidently employ this powerful synthetic tool to advance their scientific endeavors.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach | MDPI [mdpi.com]
- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,4-Difluoro-1-(methylsulfonyl)benzene as a Cornerstone Building Block for Pharmaceutical Intermediates
Introduction: Strategic Importance in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the synthesis of complex small molecules for targeted therapies requires a palette of versatile and highly reactive building blocks. 2,4-Difluoro-1-(methylsulfonyl)benzene has emerged as a preeminent scaffold in this context, particularly in the development of kinase inhibitors for oncology. Its utility stems from a precisely engineered molecular architecture: a benzene ring activated by a potent electron-withdrawing methylsulfonyl group and substituted with two fluorine atoms. This arrangement renders the aromatic ring highly susceptible to regioselective Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis.
This guide provides an in-depth exploration of the chemistry of this compound, its mechanistic underpinnings, and detailed, field-proven protocols for its application in the synthesis of key pharmaceutical intermediates. We will use the synthesis of a precursor to Vemurafenib, a BRAF kinase inhibitor, as a primary case study to illustrate its practical application.
Compound Profile: this compound
| Property | Value |
| CAS Number | 236739-02-9[1] |
| Molecular Formula | C₇H₆F₂O₂S[1] |
| Molecular Weight | 192.18 g/mol [1] |
| Appearance | White to yellow crystalline powder |
| Storage | Sealed in dry, 2-8°C[1] |
The Chemistry of Activation: Understanding the SNAr Mechanism
The synthetic power of this compound is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings which are electron-rich and react with electrophiles, the presence of strongly electron-withdrawing groups can render the ring electron-deficient and thus susceptible to attack by nucleophiles.[2]
The methylsulfonyl (-SO₂CH₃) group is a powerful activating group. Through both inductive and resonance effects, it withdraws electron density from the aromatic ring. This effect is most pronounced at the ortho and para positions. In the case of this compound, the fluorine atom at the C4 position (para to the sulfonyl group) is exceptionally activated and serves as an excellent leaving group. The fluorine at the C2 position (ortho) is also activated, but typically less reactive due to steric hindrance.[3]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the electron-deficient carbon atom bearing a fluorine atom (typically the C4 position). This forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast.
The rate of SNAr reactions is influenced by the strength of the activating group, the nature of the leaving group, and the reactivity of the nucleophile. Fluorine is an excellent leaving group in this context because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[6]
Caption: General mechanism of the S_N_Ar reaction.
Application Case Study: Synthesis of a Vemurafenib Intermediate
Vemurafenib (PLX4032) is a potent inhibitor of the BRAFV600E mutated kinase, a driver mutation in many cases of metastatic melanoma.[7] The synthesis of Vemurafenib and its analogues relies heavily on the strategic assembly of key fragments. This compound is a critical starting material for constructing the sulfonamide portion of the molecule.
The synthesis involves the reaction of this compound with an appropriate aniline derivative, such as 3-aminopropane-1-sulfonamide, in an SNAr reaction. This selectively installs the aniline at the C4 position, displacing the para-fluorine atom. The resulting intermediate, N-(2-fluoro-4-(methylsulfonyl)phenyl)propane-1-sulfonamide, is a crucial building block for the final drug substance.[8][9]
Caption: Synthetic workflow for a key Vemurafenib intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-Fluoro-4-(methylsulfonyl)phenyl)aniline
This protocol details a representative SNAr reaction between this compound and aniline. It serves as a general model that can be adapted for various amine nucleophiles.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a suitable laboratory setting. All necessary safety precautions must be taken.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add anhydrous DMF (or THF) to the flask via syringe.
-
-
Nucleophile Preparation (Using NaH):
-
Causality: Using a strong base like NaH deprotonates the aniline, forming the more potent anilide nucleophile, which significantly accelerates the reaction.
-
To a separate flask under an inert atmosphere, add aniline (1.1 eq) dissolved in a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Ensure proper ventilation and quenching procedures.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
-
Nucleophile Preparation (Using K₂CO₃):
-
Causality: K₂CO₃ is a milder, non-pyrophoric base suitable for many SNAr reactions. It is easier and safer to handle than NaH.
-
To the main reaction flask containing anhydrous DMF, add aniline (1.1 eq) and K₂CO₃ (2.0 eq). Stir the suspension vigorously.
-
-
S
NAr Reaction:-
Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the prepared nucleophile solution/suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophile's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(2-Fluoro-4-(methylsulfonyl)phenyl)aniline.
-
Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | DMF, DMSO, THF | Aprotic polar solvents enhance nucleophilicity.[4] |
| Base | NaH, K₂CO₃, t-BuOK | Generates a more reactive anionic nucleophile.[10] |
| Temperature | 60 - 100 °C | Provides activation energy for the SNAr reaction. |
| Atmosphere | Inert (N₂, Ar) | Prevents reaction of strong bases (like NaH) with air/moisture. |
| Expected Yield | 75 - 95% | Dependent on nucleophile and specific conditions. |
Safety and Handling
Researchers must consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.[11][12]
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere only.
-
DMF/DMSO: Can cause skin irritation. DMF is a suspected teratogen. Avoid skin contact and use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
Handling:
-
Work in a well-ventilated chemical fume hood.[13]
-
Avoid creating dust when handling the solid compound.
-
Keep away from heat, sparks, and open flames.[14]
-
Store in a tightly closed container in a cool, dry place as recommended.[1]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its reactivity is governed by the principles of nucleophilic aromatic substitution, driven by the strong electron-withdrawing nature of the methylsulfonyl group. By understanding the underlying mechanism and employing robust, optimized protocols, researchers can effectively leverage this reagent to construct the core scaffolds of next-generation therapeutics, particularly in the field of kinase inhibitors. The protocols and insights provided herein serve as a comprehensive guide for its successful application in drug discovery and development programs.
References
- 1. 236739-02-9|this compound|BLD Pharm [bldpharm.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. thno.org [thno.org]
- 8. nbinno.com [nbinno.com]
- 9. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Palladium-catalyzed amination of 2,4-Difluoro-1-(methylsulfonyl)benzene
Application Note & Protocol
Topic: Palladium-Catalyzed Amination of 2,4-Difluoro-1-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract & Significance
The synthesis of N-aryl derivatives of this compound is a critical transformation in medicinal chemistry and materials science. The resulting diaryl amine sulfone scaffold is a privileged motif found in numerous biologically active compounds and functional materials. This document provides a comprehensive guide to performing the palladium-catalyzed amination of this compound, a challenging substrate due to the inherent strength of the C-F bond and the electron-deficient nature of the aromatic ring. We will explore the mechanistic nuances, detail the rationale for catalyst system selection, provide a robust experimental protocol, and offer insights into troubleshooting and optimization. This guide is designed to empower researchers to successfully and reliably synthesize these valuable molecular building blocks.
Scientific Context: Navigating a Challenging Coupling
The target transformation is an example of the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for C-N bond formation.[1][2][3] The substrate, this compound, presents a unique set of challenges that demand a carefully optimized catalytic system.
-
Aryl Fluoride Activation: The C-F bond is the strongest carbon-halogen bond, making its cleavage via oxidative addition to a palladium(0) center the most challenging step compared to other aryl halides.[4]
-
Electron-Deficient Ring: The powerful electron-withdrawing effects of the methylsulfonyl (-SO₂Me) group and the two fluorine atoms significantly lower the electron density of the aromatic ring. While this electronic property aids the oxidative addition step, it can hinder the final, product-releasing reductive elimination step.
-
Competing SNAr Pathway: The high electrophilicity of the aryl ring makes it susceptible to direct Nucleophilic Aromatic Substitution (SₙAr) by the amine or the base. This side reaction can significantly reduce the yield of the desired cross-coupled product.
The key to a successful transformation lies in selecting a catalytic system that is sufficiently reactive to cleave the C-F bond and rapidly drive the catalytic cycle forward, thereby outcompeting the SₙAr pathway.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is paramount for rational optimization. The generally accepted mechanism for this reaction involves a Pd(0)/Pd(II) cycle.[3][5]
Caption: The Buchwald-Hartwig catalytic cycle for C-F amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for aryl fluorides.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond and the release of the desired N-arylated product, regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are crucial for promoting this step.[1][6]
Catalyst System Selection: The Key to Success
The judicious choice of palladium source, ligand, and base is non-negotiable for achieving high yields.
| Component | Recommended Choices | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | BrettPhos , RuPhos , XPhos | These are bulky, electron-rich biaryl phosphine ligands. Expertise: Their steric bulk promotes reductive elimination and prevents the formation of inactive catalyst dimers, while their strong electron-donating character increases the electron density on the palladium center, facilitating the difficult C-F oxidative addition.[5][6] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required. Trustworthiness: NaOtBu is highly effective for deprotonating a wide range of amines but can sometimes promote SₙAr. LiHMDS (Lithium bis(trimethylsilyl)amide) is an excellent alternative that is often more compatible with functionalized substrates. K₃PO₄ is a milder option for highly sensitive substrates. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, polar aprotic solvents are standard. They effectively dissolve the reactants and catalyst components without interfering with the reaction. |
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials and Reagents
| Reagent | Formula | MW | Amount | Mmol | Eq. |
| This compound | C₇H₆F₂O₂S | 192.19 | 192 mg | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 105 mg (104 µL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 9.2 mg | 0.01 | 0.02 (2 mol% Pd) |
| BrettPhos | C₄₁H₅₉O₂P | 622.88 | 25 mg | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | - | 5 mL | - | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the palladium-catalyzed amination.
Step-by-Step Procedure
-
Flask Preparation: Place a magnetic stir bar into an oven-dried 25 mL Schlenk flask.
-
Reagent Addition: In a glovebox or under a positive flow of argon, add this compound (192 mg, 1.0 mmol), BrettPhos (25 mg, 0.04 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to the flask.
-
Inerting: Seal the flask with a rubber septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Solvent and Amine Addition: Through the septum via syringe, add anhydrous toluene (5 mL), followed by the amine (e.g., morpholine, 104 µL, 1.2 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir the mixture vigorously. The solution will typically turn dark brown.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl fluoride is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Impure reagents/solvent; Insufficient temperature. | Ensure reagents are pure and solvent is anhydrous. Use a fresh bottle of base. Increase temperature in 10 °C increments. Consider a different ligand (e.g., RuPhos). |
| SₙAr Byproduct Observed | Base is too nucleophilic or temperature is too high for the specific amine. | Switch to a less nucleophilic base like LiHMDS or K₃PO₄. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer time. |
| Hydrodefluorination | Presence of a hydrogen source; Side reaction pathway. | Ensure all reagents and solvents are scrupulously dry. This side reaction is sometimes promoted by certain ligand/base combinations. |
| Formation of Palladium Black | Catalyst decomposition. | Ensure a sufficiently high ligand-to-palladium ratio (2:1 to 4:1 L:Pd). Use a more robust pre-catalyst if the problem persists. Ensure the inert atmosphere is maintained throughout the reaction. |
References
Application Notes & Protocols: Standard Reaction Conditions for C-C Bond Formation Using 2,4-Difluoro-1-(methylsulfonyl)benzene
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Reactivity of 2,4-Difluoro-1-(methylsulfonyl)benzene
This compound is a versatile aromatic building block characterized by two key structural features that dictate its reactivity: two fluorine substituents and a potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group. The sulfonyl group profoundly reduces the electron density of the aromatic ring, rendering it highly electrophilic. This electronic property makes the compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAAr) reactions. While traditionally employed for the formation of carbon-heteroatom (C-N, C-S, C-O) bonds, this guide will detail its application in the less conventional, yet highly valuable, formation of carbon-carbon (C-C) bonds.
The primary pathways for leveraging this reagent in C-C bond formation are:
-
Nucleophilic Aromatic Substitution (SNAAr) with carbon-based nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions , such as Sonogashira and Suzuki-Miyaura couplings, which are more challenging due to the high bond strength of C-F bonds but achievable under specific conditions.
This document provides a detailed overview of the mechanistic principles, reaction conditions, and step-by-step protocols for these transformations.
Pillar 1: Mechanistic Insights & Strategic Considerations
Activation via the Methylsulfonyl Group in SNAr Reactions
The cornerstone of this reagent's utility is the powerful inductive and resonance electron-withdrawing effect of the methylsulfonyl group. This group, positioned para to one of the fluorine atoms (C4), significantly stabilizes the negatively charged intermediate formed during nucleophilic attack. This intermediate, known as a Meisenheimer complex, is a critical step in the addition-elimination mechanism of SNAr.[1][2][3]
The reaction proceeds in two main steps:
-
Addition: A nucleophile attacks the carbon atom bearing a leaving group (fluorine), disrupting the ring's aromaticity and forming the resonance-stabilized Meisenheimer complex.[3] The negative charge is delocalized onto the electron-withdrawing sulfonyl group, which is a crucial stabilizing interaction.
-
Elimination: The aromaticity is restored by the expulsion of the leaving group, typically the fluoride ion.
In SNAr reactions, fluoride is an excellent leaving group because the rate-determining step is the initial nucleophilic attack.[1][3] The high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating this key step. The fluorine at the C4 position is the most susceptible to substitution due to direct resonance stabilization provided by the para-sulfonyl group.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr).
Challenges and Strategies for Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for forming C-C bonds.[4] However, the C-F bond is the strongest carbon-halogen bond, making its oxidative addition to a palladium(0) center—the first step in the catalytic cycle—energetically demanding.[5][6]
To overcome this challenge, specialized reaction conditions are required:
-
Catalyst System: Electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands) are often necessary to enhance the electron density on the palladium center, thereby promoting the difficult oxidative addition step.
-
Reaction Conditions: Higher temperatures and strong bases are typically employed to facilitate the reaction.
-
Reactivity Order: The general reactivity order for aryl halides in these couplings is I > Br > Cl >> F.[7] Therefore, activating the C-F bond is the primary hurdle.
The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, and the Suzuki-Miyaura coupling, which uses an organoboron reagent, are two prominent examples where these strategies can be applied.[7][8][9]
Pillar 2: Application Protocols & Experimental Design
This section provides detailed protocols for the two primary methods of C-C bond formation using this compound.
Protocol 1: C-C Bond Formation via SNAr with a Carbon Nucleophile
This protocol describes a general procedure for the substitution of the C4-fluorine with a malonate ester, a classic stabilized carbon nucleophile.
Reaction Scheme:

Materials & Reagents:
-
This compound
-
Diethyl malonate (or other active methylene compound)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion).
-
Solvent Addition: Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, then carefully add anhydrous DMF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Generation: Slowly add diethyl malonate (1.1 equivalents) dropwise to the stirred NaH suspension. Causality Note: This deprotonates the active methylene compound to generate the nucleophilic enolate. Vigorous hydrogen gas evolution will be observed. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Insight: The elevated temperature is necessary to overcome the activation energy for the addition-elimination sequence.
-
Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C-C Bond Formation via Sonogashira Cross-Coupling
This protocol outlines a potential procedure for coupling this compound with a terminal alkyne. This reaction is challenging and requires careful optimization.
Reaction Scheme:

Materials & Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Toluene or DMF)
Step-by-Step Methodology:
-
Preparation: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (2-5 mol%), CuI (4-10 mol%), and a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) followed by the anhydrous solvent (Toluene or DMF).
-
Base and Nucleophile: Add the base (e.g., TEA, 3.0 equivalents) and the terminal alkyne (1.2-1.5 equivalents).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. Trustworthiness Note: Rigorous exclusion of oxygen is critical to prevent catalyst deactivation and the formation of alkyne homocoupling byproducts (Glaser coupling).[10]
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by GC-MS or LC-MS. Insight: High temperatures are often required to facilitate the oxidative addition of the C-F bond.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.
-
Extraction and Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Pillar 3: Data Presentation & Workflow Visualization
Summary of Typical Cross-Coupling Conditions
The table below summarizes generalized conditions for Suzuki-Miyaura and Sonogashira couplings involving challenging aryl fluorides, which can be used as a starting point for optimizing reactions with this compound.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Electrophile | This compound | This compound |
| Nucleophile | Arylboronic Acid / Ester | Terminal Alkyne |
| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, RuPhos (Bulky Phosphines) | PPh₃ (often sufficient) |
| Co-Catalyst | None | Copper(I) Iodide (CuI) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | TEA, DIPA, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane, DMF | Toluene, DMF, THF |
| Temperature | 80 - 120 °C | 60 - 120 °C |
| Reference(s) | [8],[11] | [7],[12] |
General Experimental Workflow
The following diagram illustrates the typical workflow for setting up and performing these C-C bond-forming reactions under inert conditions.
Caption: General workflow for C-C coupling reactions.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nobelprize.org [nobelprize.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,4-Difluoro-1-(methylsulfonyl)benzene
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Difluoro-1-(methylsulfonyl)benzene in Heterocyclic Chemistry
This compound is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. The strategic placement of two fluorine atoms on the benzene ring, activated by the potent electron-withdrawing methylsulfonyl group, renders this molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the sequential and regioselective displacement of the fluoride ions, providing a versatile platform for the construction of complex, fused heterocyclic systems. This guide provides a detailed exploration of the underlying chemical principles and offers practical, step-by-step protocols for the synthesis of key heterocyclic scaffolds, including benzimidazoles and quinolines, from this valuable precursor.
The Chemical Rationale: Understanding Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound is fundamentally rooted in the principles of nucleophilic aromatic substitution (SNAr). Unlike typical electrophilic aromatic substitution reactions characteristic of benzene, SNAr proceeds via an addition-elimination mechanism.[1][2] The presence of the strongly electron-withdrawing sulfonyl group (-SO₂CH₃) polarizes the aromatic ring, making it electron-deficient and thus susceptible to attack by nucleophiles.[3][4]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the electron-withdrawing sulfonyl group, which is a crucial stabilizing factor. In the subsequent step, the fluoride ion, a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
dot
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
The regioselectivity of the substitution is a key feature. The fluorine atom at the C4 position (para to the sulfonyl group) is generally more reactive towards nucleophilic attack than the fluorine at the C2 position (ortho). This is because the negative charge in the Meisenheimer complex formed from para-attack can be more effectively delocalized onto the sulfonyl group through resonance. This differential reactivity allows for a stepwise and controlled introduction of different nucleophiles.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[5] The synthesis of benzimidazole derivatives from this compound typically involves a two-step process: initial nucleophilic substitution with an o-phenylenediamine, followed by intramolecular cyclization.
Protocol: Synthesis of 2-(Substituted)-1H-benzo[d]imidazoles
This protocol outlines a general procedure for the synthesis of benzimidazole derivatives. The first step involves the reaction of this compound with a substituted o-phenylenediamine. The second step is an acid-catalyzed intramolecular cyclization.
Step 1: Synthesis of N¹-(2-fluoro-4-(methylsulfonyl)phenyl)benzene-1,2-diamine
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Substituted o-phenylenediamine | 1.1 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted o-phenylenediamine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Intramolecular Cyclization to form the Benzimidazole Ring
| Reagent/Solvent | Molar Equiv. | Purpose |
| N¹-(2-fluoro-4-(methylsulfonyl)phenyl)benzene-1,2-diamine | 1.0 | Intermediate |
| Acetic Acid | - | Solvent and Catalyst |
Procedure:
-
Suspend the N¹-(2-fluoro-4-(methylsulfonyl)phenyl)benzene-1,2-diamine (1.0 eq) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
The precipitated benzimidazole derivative is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography.
dot
Caption: Synthetic workflow for benzimidazole derivatives.
Synthesis of Quinoline Derivatives
Quinolines are another important class of nitrogen-containing heterocycles that form the core structure of many natural products and synthetic drugs with diverse pharmacological activities.[6][7] The synthesis of quinolines from this compound can be achieved through a multi-step sequence, often involving the initial formation of an o-aminobenzophenone intermediate.[8][9]
Protocol: Synthesis of 2,4-Disubstituted Quinolines
This protocol describes a general route to 2,4-disubstituted quinolines starting from this compound.
Step 1: Synthesis of (2-amino-5-(methylsulfonyl)phenyl)(phenyl)methanone
This step involves a Friedel-Crafts acylation followed by reduction of a nitro group, a common strategy to introduce the necessary functionalities. A more direct approach could involve a nucleophilic substitution with an appropriate aminobenzophenone, if available. For the purpose of this guide, we will outline a hypothetical direct SNAr approach.
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| 2-Aminobenzophenone | 1.1 | Nucleophile |
| Sodium Hydride (NaH) | 1.2 | Base |
| Tetrahydrofuran (THF) | - | Solvent |
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-aminobenzophenone (1.1 eq) in THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify the residue by column chromatography.
Step 2: Cyclization to form the Quinoline Ring (Friedländer Annulation)
| Reagent/Solvent | Molar Equiv. | Purpose |
| (2-amino-5-(methylsulfonyl)phenyl)(phenyl)methanone | 1.0 | Intermediate |
| Ketone with α-methylene group (e.g., Acetone) | 1.5 | Cyclization partner |
| Potassium Hydroxide (KOH) | 2.0 | Base/Catalyst |
| Ethanol | - | Solvent |
Procedure:
-
Dissolve the (2-amino-5-(methylsulfonyl)phenyl)(phenyl)methanone (1.0 eq) and the ketone (1.5 eq) in ethanol.
-
Add potassium hydroxide (2.0 eq) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and neutralize with dilute HCl.
-
The precipitated quinoline derivative is collected by filtration, washed with water, and dried. Purification can be performed by recrystallization or column chromatography.
dot
Caption: Synthetic workflow for quinoline derivatives.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be robust and reproducible. However, as with any chemical synthesis, careful monitoring and validation at each step are crucial for success.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for tracking the progress of these reactions. The disappearance of starting materials and the appearance of the product spot provide a real-time assessment of the reaction's status.
-
Product Characterization: The identity and purity of all intermediates and final products must be rigorously confirmed. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed.
-
Purification: Recrystallization and column chromatography are standard and effective methods for purifying the synthesized compounds. The choice of solvent system for both techniques should be optimized for each specific compound.
By adhering to these principles of careful execution and thorough characterization, researchers can ensure the reliability and validity of their synthetic results.
Expertise and Experience: Practical Insights
-
Choice of Base: The selection of the base is critical. For SNAr reactions, inorganic bases like potassium carbonate are often sufficient and easy to handle. For reactions involving deprotonation of less acidic protons, a stronger base like sodium hydride may be necessary.
-
Solvent Selection: Aprotic polar solvents such as DMF, DMSO, and THF are generally preferred for SNAr reactions as they can solvate the cation without interfering with the nucleophile.
-
Temperature Control: While many SNAr reactions with highly activated substrates can proceed at moderate temperatures, some transformations may require heating to achieve a reasonable reaction rate. Careful temperature control is essential to minimize the formation of side products.
-
Moisture Sensitivity: Some reagents, particularly strong bases like sodium hydride, are highly sensitive to moisture. It is imperative to use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. A thorough understanding of the principles of nucleophilic aromatic substitution, coupled with careful execution of the provided protocols, will enable researchers to efficiently access these valuable molecular scaffolds. The ability to selectively and sequentially displace the two fluorine atoms opens up a vast chemical space for the development of novel therapeutic agents.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Role of 2,4-Difluoro-1-(methylsulfonyl)benzene in Modern Agrochemical Synthesis
Introduction: A Versatile Building Block for Crop Protection
In the landscape of modern agrochemical research, the strategic design of active ingredients hinges on the use of versatile and highly functionalized chemical scaffolds. Among these, 2,4-Difluoro-1-(methylsulfonyl)benzene has emerged as a cornerstone intermediate.[1] Its unique electronic and structural properties, conferred by two fluorine atoms and a potent electron-withdrawing methylsulfonyl group, make it an exceptionally valuable precursor for synthesizing a new generation of high-potency herbicides, fungicides, and insecticides.[1][2]
The presence of fluorine atoms is known to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of molecules to their biological targets. Simultaneously, the methylsulfonyl moiety activates the benzene ring for key chemical transformations, primarily nucleophilic aromatic substitution (SNAr), which is the linchpin of its utility. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with mechanistic insights and detailed, field-proven protocols.
Core Application: The Synthesis of Advanced Herbicides
The most prominent application of this compound is in the development of herbicides, particularly those belonging to the sulfonylurea and triazolopyrimidine sulfonamide classes. These compounds are renowned for their high efficacy at low application rates.[3] They function by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] Inhibition of this pathway leads to a rapid cessation of plant cell growth and division, ultimately resulting in broad-spectrum weed control.[3]
Mechanistic Insight: The Chemistry of Activation
The synthetic utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) polarizes the aromatic ring, creating significant partial positive charges (δ+) on the carbon atoms, especially those at the ortho and para positions. This electronic deficit renders the ring highly susceptible to attack by nucleophiles.
The fluorine atom at the C4 position (para to the sulfonyl group) is the most activated and sterically accessible site for substitution. When a nucleophile attacks this position, a resonance-stabilized negative intermediate, known as a Meisenheimer complex, is formed. The subsequent loss of a fluoride ion—an excellent leaving group—re-aromatizes the ring and completes the substitution.
Note: The DOT graph above is a conceptual representation. For actual rendering, image paths would need to be valid or chemical structures drawn using nodes and edges.
References
Application Note: High-Throughput Screening with 2,4-Difluoro-1-(methylsulfonyl)benzene for Covalent Inhibitor Discovery
Introduction: The Rise of Covalent Probes in Drug Discovery
The landscape of drug discovery is continually evolving, with a renewed and sophisticated interest in covalent inhibitors.[1][2][3][4] These molecules form a stable, irreversible bond with their target protein, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target challenging binding sites that are not amenable to traditional reversible inhibitors.[2][4][5] A key element in the design of these covalent drugs is the "warhead," an electrophilic group that reacts with a specific nucleophilic amino acid residue on the target protein.[2]
This application note focuses on 2,4-Difluoro-1-(methylsulfonyl)benzene , a sulfonyl fluoride-containing compound, as a valuable tool in high-throughput screening (HTS) for the discovery of novel covalent inhibitors. Sulfonyl fluorides have emerged as a versatile class of warheads that can react with a broader range of nucleophilic residues beyond the commonly targeted cysteine, including lysine, tyrosine, serine, and histidine.[6][7][8][9] This expanded reactivity profile opens up new avenues for targeting a wider portion of the proteome.[9]
The presence of two fluorine atoms on the benzene ring of this compound is expected to modulate its reactivity through electron-withdrawing effects, making it a suitable candidate for fragment-based screening campaigns where a balance of reactivity and selectivity is crucial.[10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for HTS with this compound, detailing both biochemical and cell-based assay formats.
Mechanism of Action: Covalent Modification by this compound
The primary mechanism of action for this compound as a covalent probe is through a nucleophilic aromatic substitution (SNAr) reaction or a sulfur(VI)-fluoride exchange (SuFEx) reaction with nucleophilic residues on a target protein.[6][7][11] The electron-withdrawing nature of the methylsulfonyl group and the two fluorine atoms activates the benzene ring for nucleophilic attack.
The most likely target residues, in order of decreasing reactivity, are typically cysteine, lysine, and tyrosine.[7][9] The reaction results in the formation of a stable covalent bond between the compound and the protein, leading to irreversible inhibition of the protein's function.
Caption: Covalent modification workflow of this compound.
High-Throughput Screening Strategies
The choice of HTS assay is critical and depends on the specific research question, the nature of the target protein, and available resources.[12][13][14] Below are detailed protocols for two complementary screening approaches: a biochemical assay for purified proteins and a cell-based assay for a more physiologically relevant context.
Biochemical HTS: Intact Protein Mass Spectrometry
Principle: This method directly detects the formation of a covalent adduct between the test compound and a purified target protein by measuring the increase in the protein's molecular weight using liquid chromatography-mass spectrometry (LC-MS).[15] It is a robust and direct method for identifying covalent binders.[15]
Experimental Protocol:
-
Reagent Preparation:
-
Target Protein: Prepare the purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). The final concentration for the assay will typically be in the range of 1-5 µM.
-
Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations ranging from 1 µM to 100 µM.
-
Control Compound: Include a known non-covalent inhibitor of the target protein (if available) as a negative control for covalent modification, and a known reactive compound (e.g., iodoacetamide) as a positive control.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the target protein solution to each well.
-
Add 100 nL of the compound dilutions (or DMSO for vehicle control) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1, 4, or 24 hours) to allow for covalent bond formation.
-
Quench the reaction by adding 10 µL of 1% formic acid.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the protein in each well.
-
Identify hits by observing a mass shift corresponding to the molecular weight of this compound (174.19 g/mol ).[16]
-
Data Analysis and Hit Validation:
-
Primary Hit Selection: Compounds that show a significant mass shift for the target protein are considered primary hits.
-
Dose-Response: Confirm hits by performing a dose-response experiment to determine the concentration at which 50% of the protein is modified (EC50).
-
Time-Dependence: Assess the time-dependent nature of the modification, a hallmark of covalent inhibition.
-
Selectivity Profiling: Test hits against a panel of off-target proteins containing reactive nucleophiles to assess their selectivity. A counter-screen with glutathione (GSH) can also be performed to flag overly reactive, non-specific compounds.[15]
| Parameter | Recommended Range | Rationale |
| Target Protein Conc. | 1-5 µM | Sufficient for MS detection while minimizing protein consumption. |
| Compound Conc. | 1-100 µM | Covers a broad range to identify hits with varying potencies. |
| Incubation Time | 1-24 hours | Allows for the detection of both fast and slow-reacting compounds. |
| DMSO Tolerance | < 1% | Minimizes solvent effects on protein structure and reactivity. |
Cell-Based HTS: Activity-Based Protein Profiling (ABPP)
Principle: ABPP is a powerful chemoproteomic strategy to identify protein targets of covalent inhibitors directly in a complex biological system, such as a cell lysate or intact cells.[2][17] This approach provides a more physiologically relevant assessment of a compound's activity and selectivity.[2] This protocol outlines a competitive ABPP workflow.
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
Experimental Protocol:
-
Cell Culture and Lysis:
-
Culture the desired human cell line to ~80% confluency.
-
Harvest the cells and prepare a cell lysate by sonication or detergent-based lysis in a suitable buffer (e.g., PBS).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Compound Treatment:
-
Aliquot the cell lysate into a 96-well plate.
-
Treat the lysate with varying concentrations of this compound (or DMSO for control) and incubate for a defined period (e.g., 1 hour) at 37°C.
-
-
Probe Labeling and Sample Processing:
-
Add a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) to each well and incubate to label the remaining accessible nucleophilic sites.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-tagged proteins.
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Perform an on-bead proteolytic digest (e.g., with trypsin) to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS to identify and quantify the enriched proteins.
-
Data Analysis and Hit Validation:
-
Target Identification: Proteins that show a dose-dependent decrease in enrichment in the compound-treated samples compared to the DMSO control are identified as potential targets of this compound. The compound covalently modifies the target protein, thus blocking the subsequent labeling by the alkyne probe.
-
Site-of-Modification Mapping: Perform peptide mapping experiments to identify the specific amino acid residue modified by the compound.[5][15][18]
-
Functional Validation: Validate the identified targets using orthogonal assays, such as enzymatic assays or cellular functional assays, to confirm that covalent modification leads to a change in protein activity.[18]
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the screening results, it is essential to build a self-validating experimental system.[12] This involves the inclusion of multiple controls and orthogonal validation steps.
-
Positive and Negative Controls: In every assay plate, include wells with a known covalent inhibitor for the target class (positive control) and a non-binding or non-covalent compound (negative control). This helps in assessing the assay's performance and calculating statistical parameters like the Z'-factor.
-
Orthogonal Hit Confirmation: Hits identified from the primary screen should be confirmed using an independent assay format. For example, a hit from the intact protein MS screen should be tested in a functional biochemical assay or a cell-based assay to confirm its biological activity.
-
Structure-Activity Relationship (SAR): Synthesize and test a small number of analogs of this compound to establish a preliminary SAR. A consistent trend in activity across related compounds increases confidence in the hit.
-
Mutational Analysis: If the site of modification is identified, mutating the target residue (e.g., Cys to Ala) should abolish the covalent modification by the compound, providing strong evidence for a specific interaction.
Conclusion
This compound represents a promising chemical tool for the discovery of novel covalent inhibitors through high-throughput screening. Its sulfonyl fluoride warhead offers the potential to target a diverse range of nucleophilic amino acid residues, thereby expanding the druggable proteome. The detailed biochemical and cell-based screening protocols provided in this application note, along with the strategies for hit validation, offer a robust framework for researchers to effectively utilize this compound in their drug discovery programs. By employing these systematic approaches, the scientific community can accelerate the identification of potent and selective covalent inhibitors for a wide array of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 3. youtube.com [youtube.com]
- 4. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 5. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 13. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. domainex.co.uk [domainex.co.uk]
- 16. 1-Fluoro-4-(methylsulphonyl)benzene | C7H7FO2S | CID 67994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. irbm.com [irbm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Difluoro-1-(methylsulfonyl)benzene Derivatives
Welcome to the technical support center for the purification of products derived from 2,4-Difluoro-1-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these valuable chemical entities. The strong electron-withdrawing nature of the methylsulfonyl group, combined with the presence of fluorine atoms, imparts distinct physicochemical properties that require tailored purification strategies. This resource provides in-depth, experience-driven answers to common issues encountered in the laboratory.
Section 1: Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying solid organic compounds. However, the polarity and intermolecular forces of sulfonyl-containing molecules can lead to common pitfalls.
Q1: My product is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when your dissolved compound separates from the cooling solution as a liquid phase rather than a solid crystal lattice.[1] This typically happens for one of two reasons: the solution is becoming supersaturated at a temperature that is above the melting point of your product in that specific solvent, or significant impurities are present, creating a low-melting eutectic mixture.[1]
Immediate Troubleshooting Steps:
-
Re-dissolve and Dilute: Warm the mixture to redissolve the oil, then add a small amount (5-10% more) of the hot solvent. This slightly reduces the supersaturation level, which may allow crystallization to occur at a lower temperature.[2]
-
Reduce the Cooling Rate: The most critical factor is to slow down the cooling process.[3] Allow the flask to cool to room temperature undisturbed on a benchtop, perhaps insulated with paper towels, before any attempts at further cooling in an ice bath.[3]
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can try scratching the inside of the flask at the solution's surface with a glass rod or adding a "seed crystal" from a previous successful batch.[4]
Long-Term Strategy:
-
Change the Solvent System: Your compound's melting point may be too low for the boiling point of your chosen solvent. Switch to a solvent with a lower boiling point or employ a co-solvent (solvent/anti-solvent) system.[1] Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble, then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes persistently turbid.[1] Warming this mixture slightly to clarify and then allowing it to cool slowly can produce excellent crystals.
Q2: My recrystallization yield is extremely low (<50%). What are the most common causes and how can I improve recovery?
A2: A low yield is one of the most frequent frustrations in recrystallization. The primary cause is almost always related to solvent volume or incomplete precipitation.[2]
Troubleshooting Steps:
-
Minimize Solvent Volume: The fundamental principle of recrystallization is the difference in solubility at high and low temperatures. Using an excessive amount of hot solvent to dissolve your crude product is the most common error, as that excess solvent will retain a significant portion of your compound even when cold.[4] Always use the absolute minimum amount of boiling solvent required to fully dissolve the solid.
-
Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[1]
-
Check the Mother Liquor: If you suspect significant product loss, take the filtrate (mother liquor) and try evaporating a small amount. If a large amount of solid residue forms, your compound has high solubility in the cold solvent. In this case, you should either concentrate the mother liquor by boiling off some solvent and re-cooling, or re-evaluate your choice of solvent.[2]
-
Avoid Excessive Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve a portion of your purified product.[4]
Q3: My product precipitates as a fine, amorphous powder instead of well-defined crystals. How can I improve the crystal quality?
A3: The formation of an amorphous powder is typically the result of the product "crashing out" of solution too rapidly, not allowing time for an ordered crystal lattice to form.[3] This can trap impurities and often leads to a lower melting point and difficulty in handling.
Control Strategies:
-
Slow Down Cooling: As with oiling out, the key is to reduce the rate of cooling. Do not place the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop first.[3]
-
Use a More Dilute Solution: Add a slight excess of hot solvent (perhaps 10-15% more than the minimum required for dissolution). While this may slightly decrease your overall yield, it keeps the compound soluble for longer during the cooling process, promoting slower, more controlled crystal growth.[2]
-
Utilize a Solvent/Anti-Solvent System: This method provides excellent control over the rate of precipitation. Dissolve the compound in a "good" solvent and place it in a beaker. Place this beaker inside a larger, sealed container (like a jar) containing a volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting the growth of high-quality crystals over several hours or days.
Section 2: Column Chromatography Troubleshooting
Flash column chromatography is a workhorse purification technique, but the polar sulfonyl group in your target molecules requires special consideration.
Q4: My compound is highly polar and remains at the baseline (Rf ≈ 0) on a silica gel TLC plate, even when using 100% ethyl acetate. How can I purify it?
A4: This is a classic issue with polar compounds on normal-phase silica. The highly polar sulfonyl group, potentially combined with other polar functional groups introduced in your reaction, interacts very strongly with the polar silica gel.
Available Options:
-
Increase Mobile Phase Polarity: Add a more polar solvent to your mobile phase. A common solution is to add methanol (MeOH) to your eluent, often with a small amount of a modifier. For example, start with a 95:5 mixture of Dichloromethane (DCM)/MeOH.
-
Switch to Reverse-Phase Chromatography: This is often the best solution for very polar compounds.[5] In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). Your polar compound will interact less with the nonpolar stationary phase and elute more quickly. This technique is excellent for purifying compounds containing highly polar or ionic groups like sulfonic acids.[6]
-
Use a Different Stationary Phase: If reverse-phase is not an option, consider alternative normal-phase stationary phases like alumina or florisil, which have different surface properties than silica and may offer better separation for your specific compound.[5]
Q5: My compound streaks badly on the TLC plate and column, resulting in poor separation and mixed fractions. What causes this and how can I prevent it?
A5: Streaking is often a sign of an undesirable interaction between your compound and the stationary phase.
Causes and Solutions:
-
Acid-Base Interactions: Silica gel is weakly acidic. If your derivative contains a basic functional group (e.g., an amine), it can be partially protonated on the silica surface, leading to tailing.
-
Solution: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et3N) or ammonia in methanol. This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Ionic Compounds: If your compound is ionic (e.g., a sulfonic acid), it will interact very strongly and may not chromatograph well on silica.
-
Sample Overload: Applying too much sample to your TLC plate or column can cause streaking.
-
Solution: Ensure you are not exceeding the loading capacity of your column. For flash chromatography, a general rule is to load 1-10% of the silica gel mass, depending on the difficulty of the separation.
-
Q6: I need to separate my product from the unreacted this compound starting material. What's the best strategy?
A6: This is a common purification challenge. The key is to exploit the polarity difference between the starting material and the product. In a typical nucleophilic aromatic substitution (SNAr) reaction, one of the fluorine atoms is replaced by a nucleophile (e.g., an amine, alcohol, or thiol). This substitution almost always results in a product that is significantly more polar than the starting material.
Chromatography Strategy:
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: Use a nonpolar solvent system where the starting material has a moderate Rf value (e.g., 0.4-0.5), such as 20-30% ethyl acetate in hexanes. In this system, your more polar product will have a much lower Rf (closer to the baseline).
-
Elution Method: Start the column with this initial nonpolar eluent to cleanly elute all of the unreacted starting material. Once the starting material is off the column (confirmed by TLC), you can increase the polarity of the mobile phase (e.g., switch to 50-100% ethyl acetate) to quickly elute your more polar desired product. This is known as a step gradient.
| Compound Type | Typical Eluent System (Normal Phase) | Relative Polarity | Notes |
| Starting Material (this compound) | 10-30% EtOAc/Hexanes | Low | Will elute first. |
| Amine-substituted derivatives | 40-80% EtOAc/Hexanes (+1% Et3N) | High | Add triethylamine to prevent tailing. |
| Alcohol/Phenol-substituted derivatives | 30-70% EtOAc/Hexanes | Medium-High | Polarity depends on the nature of the alcohol. |
| Thiol-substituted derivatives | 20-50% EtOAc/Hexanes | Medium | Generally less polar than the corresponding alcohols. |
Section 3: Liquid-Liquid Extraction (Aqueous Work-up)
Q7: I consistently get a persistent emulsion during the aqueous work-up of my reaction mixture. How can I resolve this?
A7: Emulsions are a common headache, especially when dealing with complex reaction mixtures containing surfactant-like byproducts or salts.[7] They form when microscopic droplets of one immiscible layer become suspended in the other, preventing a clean separation.
Methods to Break Emulsions:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which often breaks the emulsion.[7]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This provides sufficient surface area for extraction to occur but with less energy to create an emulsion.[7]
-
Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the fine droplets and aid separation.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing the layers to separate.
Visualized Workflows and Protocols
Decision Tree for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate primary purification technique for your crude product.
Caption: Decision tree for selecting a primary purification method.
Protocol A: Systematic Approach to Selecting a Recrystallization Solvent
-
Preparation: Place ~20-30 mg of your crude solid into several small test tubes.
-
Room Temperature Test: To each tube, add ~0.5 mL of a different candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes). Observe if the solid dissolves at room temperature. A suitable single solvent will not dissolve the compound at room temperature.[4]
-
Hot Solubility Test: If the compound is insoluble at room temperature, heat the test tube to the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound completely when hot in a reasonable volume.[4]
-
Cooling Test: Allow the test tubes that showed good hot solubility to cool slowly to room temperature, then place them in an ice bath. The best solvent will be the one that produces a large quantity of crystalline precipitate upon cooling.[4]
-
Co-Solvent (Anti-Solvent) Test: If no single solvent is ideal, select a "good" solvent that dissolves your compound readily at room temperature and a miscible "bad" solvent (anti-solvent) in which it is insoluble. Dissolve the compound in a minimal amount of the good solvent, then add the anti-solvent dropwise until the solution turns cloudy. Warm to clarify and then cool slowly. Common pairs include Ethanol/Water, Acetone/Hexanes, and Ethyl Acetate/Hexanes.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Purification [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2,4-Difluoro-1-(methylsulfonyl)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for cross-coupling reactions involving the highly electron-deficient substrate, 2,4-Difluoro-1-(methylsulfonyl)benzene. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions about designing cross-coupling reactions with this specific substrate.
Q1: What makes this compound and its derivatives challenging substrates for cross-coupling?
A1: The primary challenge stems from the substrate's extreme electron-deficient nature. The two fluorine atoms and the potent electron-withdrawing methylsulfonyl group (−SO₂Me) significantly lower the electron density of the aromatic ring. This has several consequences:
-
Difficult Oxidative Addition: In reactions where a leaving group on the sulfonyl-bearing ring is being displaced (e.g., a bromide or chloride), the electron-poor environment can make the crucial oxidative addition step of the catalytic cycle more difficult for the palladium(0) catalyst.[1]
-
Increased Potential for Side Reactions: The electron deficiency activates the ring towards nucleophilic aromatic substitution (SₙAr), which can compete with the desired catalytic cross-coupling. Additionally, side reactions like hydrodehalogenation or hydrodefluorination can become more prevalent.[2]
-
C-S Bond Activation: While typically a C-Halogen bond is targeted, under certain conditions, the C–S bond of the sulfone itself can undergo oxidative addition, leading to unexpected products.[3]
Q2: What is a good starting point for catalyst loading in a typical Suzuki-Miyaura or Buchwald-Hartwig reaction with this type of substrate?
A2: For most palladium-catalyzed cross-couplings, a general starting point is between 0.5–2.5 mol% for the palladium source.[4] However, due to the challenging nature of this electron-deficient substrate, a slightly higher initial loading is often advisable to ensure reaction initiation. The optimal loading is highly dependent on the specific reaction, the reactivity of the coupling partner, and the catalyst system's efficiency.
The following table provides recommended starting ranges for catalyst and ligand loading.
| Reaction Type | Coupling Partner Example | Pd Pre-catalyst Loading (mol%) | Ligand Loading (mol%) | Recommended Ligand Class |
| Suzuki-Miyaura | Arylboronic Acid | 1.0 – 3.0% | 1.2 – 3.6% (1-1.2 eq. to Pd) | Bulky Biaryl Phosphines (e.g., XPhos, SPhos)[5] |
| Buchwald-Hartwig | Primary/Secondary Amine | 1.5 – 5.0% | 1.8 – 6.0% (1-1.2 eq. to Pd) | Bulky Biaryl Phosphines (e.g., t-BuXPhos)[6] |
| Heck Coupling | Alkene | 0.5 – 2.5% | 1.0 – 5.0% (2 eq. to Pd) | Phosphines (e.g., P(o-tol)₃) or NHCs |
Note: These are starting points. Optimization screening is crucial for reducing catalyst loading, which is both economically and environmentally beneficial.[4][6]
Q3: Which type of ligands are most effective for this class of substrate and why?
A3: The choice of ligand is arguably the most critical parameter. For electron-deficient aryl halides, bulky and electron-rich monodentate phosphine ligands are the gold standard.[7]
-
Rationale: These ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), serve two primary functions:
-
Promote Oxidative Addition: Their electron-donating character increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the carbon-halide bond.
-
Facilitate Reductive Elimination: Their steric bulk promotes the final, product-forming reductive elimination step and helps prevent catalyst decomposition pathways like β-hydride elimination.[8]
-
-
Recommendation: Start with a well-established ligand like SPhos or XPhos for Suzuki-Miyaura couplings and t-BuXPhos or similar ligands for Buchwald-Hartwig aminations.[5][6]
Q4: Should I use a palladium pre-catalyst or generate the active catalyst in situ?
A4: Both approaches are valid, but they offer different advantages.
-
In situ Generation: This involves mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a separate ligand in the reaction vessel. It is cost-effective and allows for flexible screening of different palladium-to-ligand ratios. However, it can sometimes lead to poor reproducibility if the generation of the active Pd(0) species is inconsistent.[9]
-
Pre-catalysts: These are stable, well-defined Pd(II) complexes (e.g., XPhos Pd G2/G3) that reliably and reproducibly generate the active, monoligated Pd(0) species under the reaction conditions.[4][6] They are highly recommended for challenging substrates like this compound as they often provide more consistent results, higher activity, and may permit the use of lower catalyst loadings.[4][9]
Troubleshooting Guide
This guide is structured to help you diagnose and solve specific issues encountered during your experiments.
Problem 1: Low Conversion or No Product Yield
This is the most common issue and can stem from several root causes related to the catalyst's performance.
-
Potential Cause A: Inefficient Catalytic Cycle
-
Diagnosis: The reaction is sluggish from the start, and significant starting material remains even after extended reaction times. This often points to a slow oxidative addition or reductive elimination step.
-
Suggested Solutions:
-
Increase Catalyst Loading: As a first step, incrementally increase the pre-catalyst loading from your initial 1-2 mol% up to 5 mol%.[10] This can overcome slow kinetics or low concentrations of the active species.
-
Switch to a More Active Ligand: If increasing loading doesn't help, the chosen ligand may not be suitable. Switch to a more electron-rich and sterically hindered ligand. For example, if SPhos fails, try XPhos or a more specialized ligand.
-
Use a Pre-catalyst: If you are generating the catalyst in situ, switch to a well-defined pre-catalyst (e.g., a G3 palladacycle) to ensure efficient generation of the active Pd(0) species.[9]
-
-
-
Potential Cause B: Catalyst Deactivation or Decomposition
-
Diagnosis: The reaction starts but then stalls, or you observe the formation of palladium black, which indicates catalyst aggregation and precipitation.[1][10]
-
Suggested Solutions:
-
Ensure a Strictly Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all reagents and solvents are thoroughly degassed (e.g., via freeze-pump-thaw or sparging with argon) and the reaction is maintained under a positive pressure of an inert gas.[10][11]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[10] If possible, run the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Consider a More Stabilizing Ligand: In some cases, bidentate ligands like Xantphos can offer greater stability to the catalytic complex over the reaction's duration, though they may be less active for this substrate class.[7][10]
-
-
-
Potential Cause C: Suboptimal Reaction Conditions
-
Diagnosis: The catalyst system is known to work for similar substrates, but is failing in your specific case.
-
Suggested Solutions:
-
Screen Bases: The choice of base is critical for both Suzuki (to form the active boronate) and Buchwald-Hartwig (to deprotonate the amine) reactions.[12] Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Vary the Solvent: Solvents like dioxane, toluene, and THF can have a significant impact. Ensure they are anhydrous and high-purity.
-
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected peaks in your LC-MS or GC-MS requires careful diagnosis.
-
Potential Cause A: Hydrodehalogenation / Hydrodefluorination
-
Diagnosis: A major byproduct has a mass corresponding to the replacement of a halogen or fluorine atom on your starting material with a hydrogen atom.
-
Suggested Solutions:
-
Use Strictly Anhydrous Conditions: Water is often the source of the hydride in this side reaction.[2] Ensure all solvents and reagents (especially the base) are rigorously dried.
-
Modify the Ligand/Base Combination: The kinetics of the desired coupling versus the side reaction can sometimes be altered by changing the ligand or base. This requires empirical screening.
-
-
-
Potential Cause B: Homocoupling of Boronic Acid (Suzuki Reaction)
-
Diagnosis: You observe a byproduct corresponding to two molecules of your boronic acid coupling partner joined together.
-
Suggested Solutions:
-
Rigorous Oxygen Exclusion: This side reaction is often promoted by the presence of oxygen.[6][11] Improve your degassing procedure.
-
Use a Pd(0) Source: Starting with a Pd(0) source (like Pd₂(dba)₃ or a pre-catalyst that rapidly reduces) can minimize the presence of Pd(II) species that may promote homocoupling.[11]
-
-
Experimental Protocols and Visual Workflows
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 2,4-difluoro-1-iodo-5-(methylsulfonyl)benzene, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst) and add them to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80–110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][11]
Visual Workflow: Initial Catalyst System Screening
The following diagram outlines a logical workflow for selecting and validating an initial catalyst system for your specific coupling partners.
Caption: Decision workflow for initial catalyst system screening.
Visual Workflow: Troubleshooting Low-Yield Reactions
If your initial test reaction results in low conversion, this flowchart provides a systematic approach to troubleshooting the issue.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. reddit.com [reddit.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Common side reactions observed with 2,4-Difluoro-1-(methylsulfonyl)benzene
Welcome to the technical support center for 2,4-Difluoro-1-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. My aim is to equip you with the knowledge to anticipate challenges, optimize your reactions, and interpret your results with confidence.
Introduction to the Reactivity of this compound
This compound is a highly valuable building block in medicinal chemistry and materials science. Its utility stems from its susceptibility to nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile displaces a leaving group on an aromatic ring. The potent electron-withdrawing nature of the methylsulfonyl group (-SO2CH3) significantly activates the benzene ring towards nucleophilic attack, making the fluorine atoms excellent leaving groups.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount to the reaction's success and regioselectivity. In this compound, the methylsulfonyl group is positioned ortho to the fluorine at C2 and para to the fluorine at C4. This dual activation sets the stage for nuanced reactivity that can be harnessed for selective synthesis.
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom is more reactive towards nucleophilic substitution?
The fluorine atom at the C4 position (para to the methylsulfonyl group) is generally more reactive than the fluorine at the C2 position (ortho to the methylsulfonyl group). This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack is more effectively delocalized by the sulfonyl group when the attack occurs at the para position. The resonance structures show that the negative charge can be placed directly on the sulfonyl group, providing significant stabilization. While the ortho position is also activated, it is generally less favored.
Q2: What are the typical reaction conditions for a successful SNAr reaction with this reagent?
A typical SNAr reaction with this compound involves the following:
-
Nucleophile: A wide range of nucleophiles can be used, including amines, thiols, and alcohols (as alkoxides).
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.
-
Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., alcohols or thiols) or to scavenge the HF produced during the reaction. Common choices include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or tertiary amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA).
-
Temperature: Reactions are typically run at temperatures ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the nucleophilicity of the attacking species.
Q3: Is it possible to achieve substitution at the C2 position?
While substitution at the C4 position is kinetically and thermodynamically favored, achieving substitution at the C2 position is challenging but may be possible under certain conditions. For instance, using a bulky nucleophile might favor attack at the less sterically hindered C2 position, although this is not a commonly reported strategy. In most cases, if the C2-substituted product is desired, it is often more practical to start with a different regioisomer of the starting material.
Q4: Can the methylsulfonyl group itself react under SNAr conditions?
The methylsulfonyl group is generally stable under typical SNAr conditions. It functions as a potent activating group and is not a leaving group in this context. However, under extremely harsh basic conditions, hydrolysis of aryl sulfones can occur, but this is not a common side reaction in standard SNAr protocols.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Q: I am not observing any significant formation of my desired substituted product. What are the likely causes?
A: Low or no conversion can stem from several factors. Let's break down the possibilities:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the aromatic ring under the current conditions.
-
Troubleshooting:
-
If using a neutral nucleophile like an alcohol or thiol, ensure a strong enough base is present to generate the corresponding alkoxide or thiolate in situ. The pKa of the nucleophile should be considered when selecting the base.
-
Consider switching to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to enhance the nucleophile's reactivity.
-
Increase the reaction temperature. SNAr reactions often require heating to proceed at a reasonable rate.
-
-
-
Inadequate Base: The base may be too weak or sterically hindered to effectively deprotonate the nucleophile or neutralize the generated acid.
-
Troubleshooting:
-
Switch to a stronger base. For example, if using triethylamine, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Ensure the base is soluble in the reaction medium.
-
-
-
Presence of Water: Water can protonate the nucleophile, reducing its reactivity, and can also compete as a nucleophile, leading to unwanted hydrolysis byproducts.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Dry glassware thoroughly before use.
-
-
Issue 2: Formation of Multiple Products
Q: My reaction mixture shows the formation of two major products. What could be the cause?
A: The formation of two major products often points to a lack of regioselectivity or the occurrence of a subsequent reaction.
-
Poor Regioselectivity: While C4 substitution is preferred, some level of C2 substitution can occur, leading to a mixture of regioisomers.
-
Troubleshooting:
-
Lowering the reaction temperature may improve selectivity by favoring the kinetically preferred C4 product.
-
Screen different solvents, as solvent polarity can sometimes influence regioselectivity in SNAr reactions.
-
-
-
Disubstitution: The initial product, a monosubstituted fluoro-1-(methylsulfonyl)benzene, is itself an activated aryl fluoride and can undergo a second substitution reaction with the nucleophile.
-
Troubleshooting:
-
Use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.1 equivalents).
-
Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.
-
-
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathways and potential side products in the SNAr of this compound.
Issue 3: Product Degradation or Unexpected Byproducts
Q: I've isolated my product, but it seems to be degrading, or I have byproducts I can't identify.
A: Product instability or the formation of unexpected byproducts can be due to harsh reaction or workup conditions.
-
Hydrolysis of the Sulfonyl Group: While uncommon, prolonged heating in strong aqueous base could potentially lead to the hydrolysis of the aryl sulfone.
-
Troubleshooting:
-
Use milder bases where possible.
-
Minimize reaction time at high temperatures.
-
Perform an aqueous workup under neutral or slightly acidic conditions.
-
-
-
Reaction with Solvent: At high temperatures, some polar aprotic solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile, leading to the formation of a dimethylamino-substituted byproduct.
-
Troubleshooting:
-
Use the lowest effective reaction temperature.
-
Consider alternative solvents like DMSO or NMP if this side reaction is suspected.
-
-
Experimental Protocol: A General Procedure for the Synthesis of 4-Amino-2-fluoro-1-(methylsulfonyl)benzene
This protocol provides a starting point for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., benzylamine) (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound and potassium carbonate.
-
Add anhydrous DMF to dissolve the starting material.
-
Slowly add the amine nucleophile to the stirring solution at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the starting material is no longer visible by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Regioselectivity in SNAr Reactions
| Position of Attack | Activating Group Position | Stability of Meisenheimer Complex | Expected Product |
| C4 | para to -SO2CH3 | High (resonance stabilization) | Major |
| C2 | ortho to -SO2CH3 | Moderate | Minor |
Conclusion
This compound is a powerful reagent for the synthesis of a wide array of substituted aromatic compounds. A thorough understanding of the underlying SNAr mechanism is key to controlling its reactivity and troubleshooting potential issues. By carefully selecting reaction conditions such as solvent, base, and temperature, and by being mindful of potential side reactions like disubstitution and poor regioselectivity, researchers can effectively utilize this building block to achieve their synthetic goals.
References
Selecting the optimal base and solvent for reactions involving 2,4-Difluoro-1-(methylsulfonyl)benzene
Welcome to the dedicated support center for 2,4-Difluoro-1-(methylsulfonyl)benzene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights and practical troubleshooting advice for its use in organic synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound and what makes it so reactive?
This compound is a powerful building block primarily used in nucleophilic aromatic substitution (SNAr) reactions. Its high reactivity stems from the electronic properties of its substituents.
-
Electron-Withdrawing Group: The methylsulfonyl (-SO2Me) group is a potent electron-withdrawing group. It strongly polarizes the benzene ring, making the carbon atoms attached to the fluorine atoms highly electrophilic and susceptible to attack by nucleophiles.
-
Leaving Groups: Fluorine atoms are effective leaving groups in SNAr reactions, particularly when the ring is highly activated.
This combination allows for the sequential and regioselective displacement of the fluoride ions, making it a valuable reagent in the synthesis of complex molecules, especially in the pharmaceutical industry for creating diaryl ethers and substituted anilines.
Q2: Which fluorine atom is more reactive and why?
The fluorine atom at the C4 position (para to the methylsulfonyl group) is significantly more reactive than the fluorine at the C2 position (ortho). This regioselectivity is a direct consequence of the stability of the intermediate Meisenheimer complex.
When a nucleophile attacks the C4 position, the negative charge of the resulting intermediate can be delocalized onto the oxygen atoms of the sulfonyl group through resonance. This provides a high degree of stabilization. Attack at the C2 position also allows for delocalization, but the para-intermediate is generally more stable, leading to a faster reaction at the C4 position.
Diagram 1: Regioselectivity in SNAr Reaction
Caption: Preferential nucleophilic attack at the C4 position due to greater intermediate stability.
Q3: How do I select the right base for my reaction?
The primary role of the base is to deprotonate the nucleophile (e.g., a phenol or an amine), increasing its nucleophilicity. The choice of base is critical and depends on the pKa of your nucleophile.
-
For moderately acidic nucleophiles (e.g., Phenols, pKa ~10): Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are excellent choices. They are strong enough to deprotonate phenols but generally do not lead to side reactions. Cesium carbonate is often used to accelerate reactions, a phenomenon known as the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.
-
For less acidic nucleophiles (e.g., Aliphatic alcohols, pKa ~16-18): A much stronger base is required. Sodium hydride (NaH) is a common choice. It irreversibly deprotonates the alcohol to form a highly reactive alkoxide.
-
For amine nucleophiles: Often, no external base is needed, as the amine itself is sufficiently nucleophilic. In some cases, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added as an acid scavenger to neutralize the hydrofluoric acid (HF) byproduct.
Key Principle: The base should be strong enough to deprotonate the nucleophile but not so strong that it reacts with the solvent or the starting material, or promotes undesired elimination reactions.
Q4: What is the best solvent for reactions with this substrate?
Polar aprotic solvents are the standard choice for SNAr reactions involving this compound. These solvents can solvate cations well, leaving the anionic nucleophile "bare" and highly reactive. They also help to stabilize the charged Meisenheimer complex intermediate.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Features |
| Dimethylformamide (DMF) | 153 | 37 | Excellent solvating power, moderate boiling point. |
| Dimethyl sulfoxide (DMSO) | 189 | 47 | Highly polar, excellent for dissolving a wide range of compounds, higher boiling point allows for higher reaction temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32 | High boiling point, good thermal stability, often used in industrial processes. |
| Acetonitrile (MeCN) | 82 | 37.5 | Lower boiling point, useful for reactions at moderate temperatures. |
Selection Rationale:
-
DMSO is often the first choice due to its high polarity and ability to accelerate SNAr rates.
-
DMF is a versatile and common alternative.
-
NMP is preferred when very high temperatures are required for less reactive nucleophiles.
Troubleshooting Guide
Problem 1: Low or no conversion to the desired product.
This is a common issue that can often be resolved by systematically evaluating the reaction components.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A step-by-step guide to diagnosing and fixing low-yield SNAr reactions.
Step-by-Step Protocol:
-
Verify Base Strength: Ensure your base is capable of deprotonating your nucleophile. For a phenol (pKa ~10), K2CO3 is adequate. For an aliphatic alcohol (pKa ~16), NaH is necessary.
-
Increase Temperature: SNAr reactions have a significant activation energy barrier. If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-120 °C, solvent permitting.
-
Check Solvent Quality: The presence of water can protonate your nucleophile, reducing its reactivity. Ensure you are using anhydrous solvents, especially when working with strong bases like NaH.
-
Confirm Reagent Purity: Impurities in either the nucleophile or the electrophile can inhibit the reaction. Confirm the purity of your starting materials.
Problem 2: Formation of a dark-colored reaction mixture and multiple side products.
This often indicates decomposition or side reactions, which can be mitigated by adjusting the reaction conditions.
Potential Causes & Solutions:
-
Cause: The reaction temperature is too high, leading to decomposition of the solvent (especially DMF) or starting materials.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Consider switching to a more thermally stable solvent like NMP or sulfolane if very high temperatures are necessary.
-
-
Cause: The base is too strong or is reacting with the solvent. For example, using a very strong base in DMF at high temperatures can lead to the formation of dimethylamine, which can act as a competing nucleophile.
-
Solution: Use the mildest base possible for the required transformation. If using an amine nucleophile, an inorganic base like K2CO3 may be a better choice than an organic amine scavenger which could potentially compete.
-
-
Cause: Presence of oxygen. Some reaction mixtures, particularly those involving electron-rich phenols, can be sensitive to air oxidation at high temperatures.
-
Solution: Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Experimental Protocol Example: Synthesis of a Diaryl Ether
This protocol describes a typical SNAr reaction for the synthesis of 4-(4-methoxyphenoxy)-2-fluoro-1-(methylsulfonyl)benzene.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenol (1.1 equiv)
-
Potassium Carbonate (K2CO3, 2.0 equiv), finely ground
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenol, and potassium carbonate.
-
Place the flask under an inert atmosphere (N2 or Ar).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting failed or low-yield reactions using 2,4-Difluoro-1-(methylsulfonyl)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,4-Difluoro-1-(methylsulfonyl)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals using this versatile reagent. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with practical, field-tested solutions to help you overcome common challenges in your synthesis projects.
Understanding the Reagent: Reactivity and Principles
This compound is a powerful electrophile used primarily in Nucleophilic Aromatic Substitution (SNAr) reactions. Its utility stems from the potent electron-withdrawing nature of the methylsulfonyl (-SO₂Me) group. This group strongly activates the aromatic ring towards attack by nucleophiles.[1][2] The activation is most pronounced at the ortho (C2) and para (C4) positions relative to the sulfonyl group, making the two fluorine atoms excellent leaving groups.
The generally accepted mechanism for this reaction is a two-step addition-elimination process.[3][4] First, the nucleophile attacks the electron-deficient ring at a carbon bearing a fluorine atom, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] In the second, typically rapid step, the fluoride leaving group is expelled, restoring aromaticity and yielding the final substituted product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during reactions with this compound.
Q1: My SNAr reaction is not starting or shows very low conversion. What are the primary factors to investigate?
A1: This is a frequent issue that can almost always be traced back to one of three areas: the nucleophile's reactivity, the reaction conditions (solvent and temperature), or the purity of your reagents.
Initial Diagnostic Checks:
-
Reagent Purity: Verify the purity of your this compound, nucleophile, and base. Impurities can inhibit the reaction.
-
Moisture Control: SNAr reactions are often sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous, especially when using strong bases like sodium hydride (NaH).
-
Base Strength: The base must be strong enough to deprotonate your nucleophile (if it's not already anionic). For alcohols or amines, a common mistake is using a base with a pKa that is too low.
In-Depth Troubleshooting Steps:
-
Problem: Insufficient Nucleophilicity
-
Cause: Many nucleophiles (e.g., alcohols, phenols, thiols, and some amines) require deprotonation to become sufficiently reactive. If the base is too weak or used in stoichiometric amounts, the concentration of the active nucleophile will be too low.
-
Solution:
-
Choose a Stronger Base: Switch to a base with a higher pKa. For instance, if you are using K₂CO₃ with a phenol and seeing no reaction, consider a stronger base like NaH or KHMDS.
-
Pre-deprotonation: For sensitive reactions, it is often best to pre-treat the nucleophile with the base (e.g., NaH in THF) for 15-30 minutes before adding the electrophile.[7] This ensures the active nucleophile is present in high concentration from the start.
-
-
-
Problem: Inappropriate Solvent
-
Cause: The solvent plays a critical role in stabilizing the charged Meisenheimer complex.[8][9] Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity, and may even act as competing nucleophiles at high temperatures.
-
Solution:
-
Use a Dipolar Aprotic Solvent: Solvents like DMF, DMSO, NMP, or acetonitrile are ideal for SNAr reactions.[10][11] They are polar enough to dissolve the reagents and stabilize the intermediate without interfering with the nucleophile.
-
Solvent Screening: If one aprotic solvent fails, screen others. DMSO is often more effective than DMF for sluggish reactions due to its higher polarity and boiling point.
-
-
-
Problem: Insufficient Temperature
-
Cause: While the sulfonyl group is a strong activator, overcoming the initial energy barrier to form the Meisenheimer complex requires thermal energy. Room temperature may not be sufficient for less reactive nucleophiles.
-
Solution:
-
Gradual Heating: Increase the reaction temperature incrementally. Start at a moderate temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS.[11] Many SNAr reactions are run between 80-120 °C.
-
Consider Microwave Irradiation: For very difficult transformations, microwave heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.
-
-
Q2: I'm getting a mixture of products. How can I control the regioselectivity of the substitution (C4 vs. C2)?
A2: Achieving high regioselectivity is a key challenge. The substitution can occur at either the C4 position (para to the sulfonyl group) or the C2 position (ortho to the sulfonyl group). The outcome is a delicate balance of electronic and steric effects.
-
Electronic Factors: The C4 position is generally more electronically activated because both the sulfonyl group and the C2-fluorine atom contribute to its electron deficiency.
-
Steric Factors: The C2 position is sterically hindered by the bulky adjacent sulfonyl group.
Strategies for Controlling Regioselectivity:
-
Nucleophile Choice:
-
Small Nucleophiles: Small, unhindered nucleophiles (e.g., ammonia, small primary amines) may show a greater tendency to attack the more electronically activated C4 position.
-
Bulky Nucleophiles: Large, sterically demanding nucleophiles (e.g., secondary amines, bulky alkoxides) will preferentially attack the less hindered C4 position. Attack at C2 is often disfavored.
-
-
Solvent Effects:
-
Nonpolar Solvents for Ortho-Selectivity: Interestingly, for some substrates like 2,4-difluoronitrobenzene, nonpolar solvents such as toluene or hexane can favor substitution at the ortho (C2) position.[12] This is thought to occur through a transition state stabilized by hydrogen bonding between the nucleophile and the activating group. While less common for sulfonyl systems, it is a variable worth exploring if C2 substitution is desired.
-
Polar Aprotic Solvents for Para-Selectivity: Polar aprotic solvents (DMF, DMSO) typically favor substitution at the electronically preferred C4 position.
-
-
Temperature Control:
-
Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, which is often the C4-substituted isomer due to reduced steric hindrance.
-
Below is a diagram illustrating the factors influencing regioselectivity.
Caption: Factors influencing regioselective substitution.
Q3: My reaction is messy, and I observe di-substitution. How can I favor mono-substitution?
A3: Once the first fluorine is displaced, the resulting product is still an activated aryl fluoride, albeit less reactive than the starting material. If reaction conditions are too harsh or the nucleophile is highly reactive, a second substitution can occur.
Methods to Promote Mono-substitution:
-
Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the nucleophile. This ensures the nucleophile is consumed before significant di-substitution can occur.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will increase the difference in reactivity between the starting material and the mono-substituted product.
-
Slow Addition: Add the nucleophile (or the base, if used for deprotonation) slowly to the reaction mixture containing the electrophile. This keeps the instantaneous concentration of the active nucleophile low, favoring reaction with the more reactive starting material.
-
Change the Solvent: As mentioned, highly polar aprotic solvents like DMSO can accelerate SNAr reactions.[10] If di-substitution is a problem, consider switching to a less activating solvent like THF or acetonitrile.
Experimental Protocols & Data
General Protocol for a Model SNAr Reaction (Mono-substitution)
This protocol describes a typical reaction between this compound and a generic amine nucleophile.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 0.5 M).
-
Reagents: Add the amine nucleophile (1.05 eq) to the solution.
-
Base Addition: Add a suitable base, such as diisopropylethylamine (DIPEA) (1.5 eq) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Heating: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Troubleshooting Workflow
Use the following flowchart to diagnose and resolve common issues systematically.
Caption: A systematic workflow for troubleshooting failed reactions.
Data Summary: Solvent & Base Selection
Choosing the right solvent and base is critical for success. The tables below provide a guide.
Table 1: Common Solvents for SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
|---|---|---|---|---|
| DMSO | Dipolar Aprotic | 189 | 47 | Excellent for accelerating slow reactions; can be difficult to remove. |
| DMF | Dipolar Aprotic | 153 | 37 | Good general-purpose solvent; can decompose at high temperatures. |
| NMP | Dipolar Aprotic | 202 | 32 | High boiling point, useful for very unreactive substrates. |
| Acetonitrile | Dipolar Aprotic | 82 | 38 | Lower boiling point, useful for reactions with sensitive products. |
| THF | Polar Aprotic | 66 | 7.5 | Less polar, can be used to slow down over-reactivity (di-substitution). |
Table 2: Common Bases for SNAr Reactions
| Base | pKa of Conj. Acid | Strength | Common Nucleophiles | Notes |
|---|---|---|---|---|
| DIPEA | 10.7 | Moderate (Organic) | Amines | Non-nucleophilic, good for scavenging acid. |
| K₂CO₃ | 10.3 | Moderate (Inorganic) | Phenols, Amines | Heterogeneous, but effective and inexpensive. |
| DBU | 13.5 | Strong (Organic) | Alcohols, Phenols | Strong, non-nucleophilic base. |
| NaH | ~36 | Very Strong | Alcohols, Thiols | Requires anhydrous conditions; used for pre-deprotonation. |
| KHMDS | 26 | Very Strong | Poorly acidic N-H | Very strong, non-nucleophilic, good solubility. |
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. homework.study.com [homework.study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. d-nb.info [d-nb.info]
- 12. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strategies for Regioselective Substitution on 2,4-Difluoro-1-(methylsulfonyl)benzene
Welcome to the technical support center for regioselective chemistry involving 2,4-Difluoro-1-(methylsulfonyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions to challenges encountered during the functionalization of this versatile building block. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts governing the reactivity of this compound.
Question 1: Which fluorine atom is preferentially substituted in a Nucleophilic Aromatic Substitution (SNAr) reaction?
Answer: The fluorine atom at the C4-position (para to the methylsulfonyl group) is overwhelmingly the preferred site for nucleophilic attack. The regioselectivity is dictated by the strong electron-withdrawing and activating nature of the methylsulfonyl (-SO₂Me) group.
The Scientific Rationale: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex determines the reaction rate and, consequently, the regiochemical outcome. The -SO₂Me group, being a powerful π-acceptor, stabilizes the negative charge most effectively when it is located at the ortho and para positions relative to the site of nucleophilic attack.
-
Attack at C4 (para): The negative charge in the Meisenheimer complex is delocalized onto the oxygen atoms of the sulfonyl group through resonance. This provides substantial stabilization, lowering the activation energy for the para-substitution pathway.
-
Attack at C2 (ortho): While the ortho position also benefits from stabilization by the sulfonyl group, it is generally to a lesser extent than the para position. Furthermore, the C2-position is sterically more hindered due to its proximity to the bulky sulfonyl group, which can disfavor the approach of the nucleophile.
Computational studies on similar activated systems confirm that the stability of the intermediate σ-complex is a reliable predictor of the regiochemical outcome in kinetically controlled SNAr reactions.[2]
Caption: Electronic and steric factors favoring C4 substitution.
Question 2: What are the standard reaction conditions for achieving high C4-selectivity?
Answer: A typical starting point for achieving clean, C4-selective substitution involves using a polar aprotic solvent, a moderate base (if required), and a reaction temperature between room temperature and 80 °C.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, DMSO, NMP, Acetonitrile | These solvents effectively solvate the cation of the base and the charged intermediate without interfering with the nucleophile, accelerating the SNAr reaction. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | For nucleophiles like phenols, thiols, or secondary amines, a base is needed to generate the active nucleophile or act as an acid scavenger. Carbonates are often sufficient and minimize side reactions. |
| Temperature | 25 °C to 80 °C | The high activation of the substrate by the sulfonyl group often allows for reactions at moderate temperatures, which helps preserve regioselectivity. |
| Atmosphere | Inert (N₂ or Argon) | Recommended to prevent potential side reactions with atmospheric moisture or oxygen, especially when using strong bases or sensitive nucleophiles. |
Troubleshooting Guide
This section addresses common problems encountered during experiments and provides systematic solutions.
Problem 1: Low or no product yield, with starting material remaining.
Q: My SNAr reaction is not proceeding to completion. What are the likely causes and how can I resolve this?
A: This issue typically points to insufficient reactivity in one of the components or suboptimal reaction conditions. A systematic check is the best approach.
Caption: Decision workflow for troubleshooting low reaction yield.
Detailed Breakdown:
-
Nucleophile Potency: Neutral nucleophiles like alcohols are significantly less reactive than their corresponding alkoxides. If you are using an alcohol or thiol with a weak base like K₂CO₃, deprotonation may be incomplete.
-
Solution: Pre-treat the alcohol/thiol with a strong base like sodium hydride (NaH) in an anhydrous solvent (like THF or DMF) before adding the electrophile. This ensures the formation of the more potent anionic nucleophile.[3]
-
-
Base Strength and Stoichiometry: For reactions that generate HF as a byproduct, at least one equivalent of a base is required as an acid scavenger. If the nucleophile itself is an acid (e.g., phenol), more than one equivalent of base will be necessary.
-
Solution: Ensure you are using at least one equivalent of base for the HF byproduct, plus an additional equivalent for an acidic nucleophile. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to the higher solubility and the "cesium effect."
-
-
Reaction Temperature: While many reactions proceed at room temperature, less reactive nucleophiles may require thermal energy to overcome the activation barrier.
-
Solution: Cautiously increase the reaction temperature. Monitor the reaction progress closely by TLC or LCMS to avoid decomposition. A temperature range of 60-100 °C is common for more challenging nucleophiles.
-
-
Reagent and Solvent Quality: SNAr reactions can be sensitive to water, which can hydrolyze the starting material or quench anionic intermediates.
-
Solution: Use anhydrous solvents. Ensure the nucleophile and base are dry and of high purity.
-
Problem 2: Poor regioselectivity, with a significant amount of the C2-substituted isomer formed.
Q: I am observing a mixture of C4 and C2 substitution products. How can I improve the selectivity for the desired C4 isomer?
A: Achieving high regioselectivity is crucial. The formation of the C2-isomer suggests that the kinetic preference for C4-attack is not as dominant under your current conditions.
Strategies to Enhance C4-Selectivity:
-
Lower the Reaction Temperature: Regioselectivity is often temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored C2-pathway, leading to a mixture of products.
-
Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. This favors the pathway with the lowest activation energy, which is typically C4-substitution.
-
-
Solvent Choice: The reaction medium can drastically influence regioselectivity. While polar aprotic solvents are standard, sometimes less polar environments can enhance selectivity.[4][5] Studies on related difluorobenzene systems have shown that changing the solvent can sometimes reverse the ortho:para selectivity.[4][5]
-
Action: Screen alternative solvents. Consider trying solvents like THF, 1,4-dioxane, or even toluene, especially if the standard polar aprotic solvents are giving poor results.
-
-
Steric Effects: If your nucleophile is very small (e.g., ammonia, small primary amines), the steric difference between the C2 and C4 positions may be less pronounced.
-
Action: If synthetically feasible, consider using a slightly bulkier nucleophile. However, for most common nucleophiles, this is less of a factor than electronic effects.
-
Experimental Protocols
The following are generalized, robust procedures for achieving C4-selective substitution. Note: These are starting points and may require optimization for specific nucleophiles.
Protocol 1: C4-Selective Amination (e.g., with a Secondary Amine)
This protocol describes the reaction of this compound with a generic secondary amine (e.g., morpholine, piperidine).
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.1 - 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 0.1 - 0.2 M concentration)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add this compound and anhydrous K₂CO₃.
-
Add anhydrous DMF via syringe to dissolve/suspend the solids.
-
Add the secondary amine dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 4-amino-2-fluoro-1-(methylsulfonyl)benzene derivative.
Protocol 2: C4-Selective O-Arylation (e.g., with a Phenol)
This protocol details the synthesis of a diaryl ether via substitution with a phenolic nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Phenol derivative (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous (approx. 0.1 - 0.2 M concentration)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add the phenol derivative and anhydrous Cs₂CO₃.
-
Add anhydrous DMSO via syringe and stir the mixture at room temperature for 15-20 minutes to facilitate phenoxide formation.
-
Add a solution of this compound in a small amount of DMSO to the reaction mixture.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate or Toluene).
-
Combine the organic layers, wash sequentially with water and brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure 4-aryloxy-2-fluoro-1-(methylsulfonyl)benzene product.
References
Navigating Nucleophilic Aromatic Substitution: A Technical Guide to 2,4-Difluoro-1-(methylsulfonyl)benzene
Welcome to the Technical Support Center for 2,4-Difluoro-1-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing reaction temperatures to achieve optimal outcomes in your experiments. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Introduction to Reactivity and Temperature Control
This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its utility stems from the presence of two fluorine atoms activated for nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing methylsulfonyl group. The control of reaction temperature is a critical parameter that dictates the success of these reactions, influencing reaction rate, regioselectivity, and the formation of byproducts.
The methylsulfonyl (-SO2CH3) group, being a powerful electron-withdrawing group, activates the benzene ring for nucleophilic attack. This activation is most pronounced at the positions ortho and para to the sulfonyl group. Consequently, the fluorine atom at the C4 position is significantly more activated and susceptible to substitution than the fluorine at the C2 position.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity when reacting this compound with a nucleophile?
A1: The fluorine atom at the C4 position (para to the methylsulfonyl group) is the primary site of nucleophilic attack. The strong electron-withdrawing nature of the sulfonyl group stabilizes the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the para position. This intrinsic reactivity profile generally leads to the selective formation of 4-substituted-2-fluoro-1-(methylsulfonyl)benzene derivatives.
Q2: How does reaction temperature generally affect the rate of SNAr reactions with this compound?
A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. SNAr reactions often have a significant activation energy barrier, and heating is frequently necessary to achieve a reasonable reaction time. Typical temperature ranges for SNAr reactions on similar substrates are between 50-150 °C.[1][2] However, the optimal temperature will depend on the nucleophilicity of the attacking species and the solvent used.
Q3: Can temperature be used to control regioselectivity?
A3: While the C4 position is electronically favored, kinetic and thermodynamic control can be influenced by temperature. At lower temperatures, the reaction is under kinetic control, and the product distribution will favor the pathway with the lowest activation energy, which is typically substitution at the C4 position. At significantly higher temperatures, there is a possibility of reaching thermodynamic equilibrium, which could potentially lead to the formation of the more stable isomer, although in most SNAr reactions on this type of substrate, the C4 substituted product is both the kinetic and thermodynamic product. For practical purposes, temperature is more commonly used to control the reaction rate and minimize side reactions rather than to alter the inherent regioselectivity.
Q4: What is the thermal stability of this compound?
Troubleshooting Guide
This section addresses common issues encountered during SNAr reactions with this compound and provides guidance on how to manage reaction temperature for optimal results.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| No or Low Conversion | 1. Insufficient Temperature: The activation energy for the reaction has not been overcome. 2. Poor Nucleophile: The nucleophile is not reactive enough under the current conditions. 3. Inappropriate Solvent: The solvent may not be sufficiently polar to facilitate the SNAr reaction. | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to track progress and check for the formation of side products. 2. Use a Stronger Base/Activate the Nucleophile: For alcohol and thiol nucleophiles, pre-treatment with a strong base (e.g., NaH) at 0 °C before heating can generate a more potent nucleophile.[4] 3. Solvent Choice: Switch to a higher-boiling polar aprotic solvent such as DMSO or DMF.[4] |
| Formation of Di-substituted Product | 1. High Temperature and/or Long Reaction Time: The initially formed mono-substituted product is further reacting. 2. Excess Nucleophile: A large excess of the nucleophile is driving the second substitution. | 1. Lower the Temperature: Once the first substitution is initiated, reducing the temperature may be sufficient to complete the reaction without significant di-substitution. 2. Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the nucleophile. 3. Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to prevent over-reaction. |
| Observation of Unidentified Side Products | 1. Thermal Decomposition: The starting material, product, or solvent may be decomposing at the reaction temperature. 2. Side Reactions of the Nucleophile: The nucleophile may be unstable at the reaction temperature. 3. Reaction with Solvent: At high temperatures, solvents like DMF can decompose or react. | 1. Lower the Temperature: If decomposition is suspected, reduce the reaction temperature and accept a longer reaction time. 2. Run a Control Experiment: Heat the nucleophile in the reaction solvent at the target temperature to check for its stability. 3. Choose a More Stable Solvent: Consider using a more thermally robust solvent like sulfolane for very high-temperature reactions. |
| Poor Regioselectivity (Substitution at C2) | 1. Steric Hindrance: A very bulky nucleophile might favor attack at the less sterically hindered C2 position, although this is generally not the primary directing factor. 2. Complex Reaction Mechanism: In some cases, the reaction may not be a straightforward SNAr, especially at very high temperatures. | 1. Optimize Temperature: Lowering the temperature will favor the electronically preferred C4 substitution. 2. Solvent Effects: The polarity of the solvent can sometimes influence regioselectivity. Experiment with a range of polar aprotic solvents. |
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
dot
Caption: General workflow for the SNAr reaction with amines.
Methodology:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 eq.).
-
Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq.).
-
Heat the reaction mixture to a temperature between 50-100 °C.[4] The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for SNAr with a Thiol or Alcohol Nucleophile
For less nucleophilic thiols and alcohols, activation with a strong base is often necessary.
dot
Caption: Workflow for SNAr with thiol or alcohol nucleophiles.
Methodology:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq.) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol or alcohol (1.1 eq.) to the suspension and stir for 20-30 minutes at 0 °C to form the corresponding thiolate or alkoxide.[4]
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, concentrate, and purify as needed.
Logical Relationships in Temperature Management
The following diagram illustrates the decision-making process for temperature control in SNAr reactions involving this compound.
dot
Caption: Decision tree for temperature management.
References
Addressing catalyst poisoning in reactions with sulfur-containing 2,4-Difluoro-1-(methylsulfonyl)benzene
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2,4-Difluoro-1-(methylsulfonyl)benzene. This molecule, while a valuable building block, presents a significant challenge in catalytic chemistry due to the presence of the methylsulfonyl group. The sulfur atom in this functional group is a known catalyst poison, leading to reaction inefficiencies, catalyst deactivation, and reproducibility issues.[1][2]
This guide is designed to provide you with a deep understanding of the underlying principles of sulfur poisoning in this context and to offer practical, field-proven troubleshooting strategies and protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is the methylsulfonyl group in my substrate a problem?
A1: Catalyst poisoning is the deactivation of a catalyst's active sites by a chemical compound that binds strongly to them.[3][4] The sulfur atom in the methylsulfonyl group of this compound possesses lone pairs of electrons that have a high affinity for transition metal centers. This interaction leads to strong chemisorption of the sulfur atom onto the catalyst's surface, physically blocking the active sites where the intended catalytic cycle should occur. This blockage prevents reactant molecules from accessing the catalyst, thereby reducing or completely halting the reaction.[2]
Q2: Which types of catalysts are most susceptible to poisoning by this substrate?
A2: Catalysts based on late transition metals are particularly vulnerable to sulfur poisoning. This is due to the strong affinity between the soft metal centers and the soft sulfur atom. You should be especially cautious when using:
-
Palladium-based catalysts (e.g., Pd/C, Pd(PPh₃)₄, Pd(OAc)₂) commonly used in cross-coupling and hydrogenation reactions.[1]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C) often used in hydrogenations.
-
Nickel-based catalysts (e.g., Raney Ni, Ni(cod)₂) which are highly sensitive to sulfur.[5]
-
Rhodium and Ruthenium catalysts frequently employed in hydrogenation and metathesis.
Q3: What are the common signs of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning are often observable through reaction monitoring:
-
Sluggish or Stalled Reactions: A significant decrease in the reaction rate or a complete cessation of reactant conversion is the most common symptom.[6]
-
Decreased Hydrogen Uptake: In hydrogenation reactions, a noticeable drop or halt in hydrogen consumption from a gas burette or pressure gauge.
-
Incomplete Conversion: Even after extended reaction times or with increased temperature, the starting material is not fully consumed.
-
Need for Higher Catalyst Loading: Requiring significantly more catalyst than literature precedents for similar non-sulfur containing substrates to achieve a reasonable conversion rate.
-
Changes in Selectivity: Partial poisoning of active sites can sometimes alter the selectivity of a reaction, leading to an increased proportion of undesired byproducts.
Q4: Is the catalyst poisoning from this compound reversible or irreversible?
A4: The nature of the poisoning depends on the strength of the sulfur-metal bond. At lower temperatures, the strong chemisorption often leads to what is effectively irreversible poisoning, as the sulfur species will not readily desorb.[5][6] In some cases, particularly with more robust heterogeneous catalysts, partial activity can be recovered through aggressive regeneration procedures, but this is often not practical or fully effective on a lab scale.[7][8] Therefore, for synthetic planning, it is safest to assume the poisoning is irreversible under standard reaction conditions and to focus on mitigation strategies.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with potential causes and actionable solutions.
Logical Flow for Troubleshooting Catalyst Deactivation
Below is a systematic workflow to diagnose and address catalyst poisoning issues when working with sulfur-containing substrates.
Caption: A workflow for troubleshooting catalyst poisoning.
Symptom: Reaction is Sluggish or Has Stalled Completely
-
Possible Cause: Direct poisoning of the catalyst active sites by the sulfonyl group. The number of available sites for catalysis is rapidly diminishing.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: This is often the first and simplest approach. By providing a stoichiometric excess of catalytic sites relative to the poison, you can sometimes achieve full conversion.
-
Causality: You are essentially sacrificing a portion of the catalyst to the poison, leaving enough active sites to complete the reaction.
-
Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). Monitor the reaction progress. While effective, this is often not economically viable for large-scale synthesis.
-
-
Switch to a More Poison-Tolerant Catalyst System: Standard catalysts may not be suitable. Research has focused on developing catalysts that are inherently more resistant to sulfur.
-
Causality: Certain catalyst modifications can reduce the affinity of the metal center for sulfur. This can be achieved by altering the electronic properties of the metal or by using bulky ligands that sterically hinder the sulfur from binding. Bimetallic catalysts can also offer enhanced resistance.[9]
-
Action:
-
For Pd-catalyzed reactions, switch from Pd(0) catalysts with phosphine ligands to more electron-rich systems or those with bulky, electron-donating ligands.
-
Explore Ni-based catalysts known for their different reactivity profiles, though they are also generally sulfur-sensitive.[5]
-
Consider adding promotors or additives that can preferentially bind to sulfur, such as yttrium in some nickel catalyst systems.[10]
-
-
-
Optimize Reaction Temperature: Increasing the reaction temperature can sometimes mitigate poisoning effects.[11]
-
Causality: At higher temperatures, the equilibrium of the poison binding to the catalyst can shift, potentially favoring desorption of the sulfur-containing molecule. This can free up active sites. However, high temperatures can also lead to catalyst degradation (sintering) or byproduct formation.[5][11]
-
Action: Cautiously increase the reaction temperature in 10-20°C increments. Monitor the reaction for both conversion of starting material and the formation of impurities via TLC or LC-MS.
-
-
Symptom: Reaction Works, but Yield is Low and Byproducts are Formed
-
Possible Cause: Partial or selective poisoning of the catalyst. The remaining active sites may have altered reactivity or the reaction conditions are promoting side reactions on the partially deactivated catalyst.
-
Troubleshooting Steps:
-
Characterize Byproducts: Understanding the structure of the byproducts can provide insight into the undesired reaction pathways that are competing with your target transformation.
-
Action: Isolate and characterize major impurities using techniques like NMR, MS, and IR. This information can help you adjust the reaction conditions to disfavor their formation.
-
-
Employ a Sacrificial Sulfur Scavenger: Introduce a compound that has a higher affinity for the catalyst than your substrate's sulfonyl group, but which is otherwise inert.
-
Causality: This strategy is less common for substrate-based poisoning but can be adapted from feed purification principles. The idea is to add a compound that poisons the catalyst first, but in a potentially reversible or less detrimental way. A more practical approach is to add a scavenger that reacts with sulfur species.
-
Action: While not a standard approach for an integrated sulfonyl group, consider additives that are known to interact with sulfur, such as certain metallic salts or oxides, but their compatibility with the reaction must be carefully evaluated.
-
-
Re-evaluate the Synthetic Route: If the catalytic step is consistently problematic and optimization fails, it may be more efficient to redesign the synthesis.
-
Action: Consider introducing the methylsulfonyl group at a later stage in the synthesis, after the challenging catalytic step has been performed on a non-sulfur-containing precursor. Alternatively, explore non-catalytic methods to achieve the desired transformation.
-
-
Data Summary & Mitigation Strategies
The following tables summarize key information for quick reference.
Table 1: Relative Sulfur Tolerance of Common Catalyst Classes
| Catalyst Family | Metal Center | Typical Sulfur Tolerance | Notes |
| Palladium-based | Pd | Low to Moderate | Highly dependent on ligands and oxidation state. Bulky, electron-rich ligands can improve tolerance. |
| Nickel-based | Ni | Very Low | Extremely sensitive to sulfur poisoning, often irreversible.[5] |
| Platinum-based | Pt | Low | Similar to Palladium; poisoning is a significant issue in hydrogenations. |
| Rhodium/Ruthenium | Rh, Ru | Low | Susceptible to deactivation, especially in hydrogenation reactions. |
| Copper-based | Cu | Moderate | Often more tolerant than Group 10 metals, but can still be poisoned. |
Table 2: Comparison of Mitigation Strategies
| Strategy | Pros | Cons | Applicability |
| Increase Catalyst Loading | Simple to implement. | Costly; can lead to issues with downstream metal removal. | Good for initial screening and small-scale synthesis. |
| Use Tolerant Catalysts | Potentially most effective and scalable solution. | Requires screening and development; tolerant catalysts may be expensive or less active. | Ideal for processes intended for scale-up. |
| Increase Temperature | Can improve rates and reduce poison binding strength. | Risk of catalyst sintering, side reactions, and product degradation.[11] | Use with caution; requires careful optimization. |
| Catalyst Regeneration | Can restore activity and reduce waste. | Often requires harsh conditions (high temp, reactive gases); may not be fully effective; difficult on a lab scale.[8] | More relevant for industrial fixed-bed reactors. |
Experimental Protocols
Protocol 1: General Workflow for Screening Sulfur-Tolerant Catalysts
This protocol outlines a systematic approach to identify a suitable catalyst for reactions involving this compound.
-
Baseline Experiment:
-
Run the reaction using a standard, non-tolerant catalyst (e.g., Pd(PPh₃)₄ or Pd/C) under your initial desired conditions.
-
Carefully monitor the reaction progress (e.g., by LC-MS or GC-MS) at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
This provides a baseline for catalyst deactivation rate and final conversion.
-
-
Catalyst Selection:
-
Based on literature for similar sulfur-containing substrates, select a diverse set of 3-5 catalyst candidates. Include catalysts with:
-
Different metal centers (e.g., Pd, Ni, Cu).
-
Different ligands (e.g., bulky phosphines, N-heterocyclic carbenes).
-
Different supports for heterogeneous catalysts (e.g., Al₂O₃, TiO₂, Zeolites).[12]
-
-
-
Parallel Screening:
-
Set up parallel reactions in a multi-well plate or with multiple reaction vessels.
-
Ensure all reaction parameters (substrate concentration, temperature, solvent, stoichiometry) are identical, except for the catalyst.
-
Use a consistent molar loading for each catalyst.
-
Run all reactions for the same amount of time (e.g., 24 hours).
-
-
Analysis and Down-Selection:
-
After the reaction time, quench all reactions and analyze the conversion and yield for each catalyst.
-
Identify the top 1-2 performing catalysts.
-
-
Optimization:
-
For the best-performing catalyst(s), perform further optimization of catalyst loading, temperature, and reaction time to maximize yield and minimize cost.
-
Protocol 2: High-Temperature Oxidative Regeneration of a Heterogeneous Catalyst (Example: Pd/Al₂O₃)
Warning: This procedure involves high temperatures and should be performed with appropriate safety precautions in a well-ventilated furnace. This is for illustrative purposes and may not fully restore activity.
-
Catalyst Recovery:
-
After the reaction, recover the heterogeneous catalyst by filtration.
-
Wash the catalyst thoroughly with the reaction solvent, followed by a low-boiling point solvent (e.g., acetone or ethanol) to remove residual organics.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
-
Oxidative Treatment:
-
Place the dried, poisoned catalyst in a ceramic crucible.
-
Place the crucible in a programmable tube furnace.
-
Heat the catalyst under a slow flow of air or a mixture of O₂/N₂. A typical protocol involves ramping the temperature to 450-500°C and holding for 2-4 hours.[13] This step aims to oxidize adsorbed sulfur species to volatile SO₂.
-
CAUTION: Ensure the exhaust is properly vented as toxic SO₂ gas will be released.
-
-
Reductive Treatment (if necessary):
-
After the oxidative treatment, the palladium will be in an oxidized state (PdO). To restore its catalytic activity for many reactions, it must be reduced back to Pd(0).
-
After cooling the furnace under an inert atmosphere (N₂ or Ar), switch the gas flow to a dilute mixture of hydrogen (e.g., 5% H₂ in N₂).
-
Slowly heat the catalyst to 200-300°C and hold for 1-2 hours.
-
Cool the catalyst to room temperature under an inert atmosphere before handling.
-
-
Activity Testing:
-
Test the activity of the regenerated catalyst using the baseline experiment from Protocol 1 to determine the extent of activity recovery.
-
Mechanistic Visualization
The following diagram illustrates the fundamental mechanism of catalyst poisoning by a sulfur-containing compound on a palladium surface.
Caption: Mechanism of active site blocking by a sulfur compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? → Learn [pollution.sustainability-directory.com]
- 8. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 9. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. erepo.uef.fi [erepo.uef.fi]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Difluoro-1-(methylsulfonyl)benzene and 1-fluoro-4-(methylsulfonyl)benzene in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Aryl sulfones, especially those bearing fluorine substituents, are pivotal building blocks due to their unique electronic properties and reactivity profiles. This guide provides an in-depth technical comparison of the reactivity of two such compounds: 2,4-Difluoro-1-(methylsulfonyl)benzene and 1-fluoro-4-(methylsulfonyl)benzene. Our focus will be on their utility in nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation for the construction of complex aryl ethers, amines, and thioethers. Through a blend of mechanistic principles and practical experimental insights, we will dissect the factors governing their reactivity and provide actionable guidance for researchers in the field.
Theoretical Framework: Understanding Reactivity in SNAr Reactions
Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1][2] The rate of an SNAr reaction is primarily dictated by the stability of this intermediate, which is influenced by several key factors:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the methylsulfonyl (-SO2CH3) group, is crucial. These groups activate the aromatic ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negative charge of the Meisenheimer complex.[3] The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group, allowing for direct resonance delocalization of the negative charge.[4]
-
The Nature of the Leaving Group: In the context of SNAr, fluorine is an exceptional leaving group. Despite the high strength of the C-F bond, the rate-determining step is the initial nucleophilic attack on the aromatic ring. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the formation of the Meisenheimer complex.[3][5]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are generally preferred as they effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Structural Analysis and Predicted Reactivity
Let's analyze the structures of our two compounds of interest to predict their relative reactivity in SNAr reactions.
1-fluoro-4-(methylsulfonyl)benzene (1):

Figure 1: Structure of 1-fluoro-4-(methylsulfonyl)benzene.
In this molecule, the strongly electron-withdrawing methylsulfonyl group is positioned para to the fluorine atom. This arrangement is ideal for activating the fluorine as a leaving group in an SNAr reaction. The negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the sulfonyl group through resonance, leading to a high degree of stabilization and, consequently, a high reaction rate.
This compound (2):

Figure 2: Structure of this compound.
This molecule presents a more complex scenario with two potential leaving groups (fluorine atoms) at the C2 (ortho) and C4 (para) positions relative to the methylsulfonyl group. Both fluorine atoms are activated by the sulfonyl group.
-
Reactivity at the C4 Position: The fluorine at the C4 position is para to the methylsulfonyl group, mirroring the arrangement in compound 1 . Therefore, this position is expected to be highly reactive towards nucleophilic attack.
-
Reactivity at the C2 Position: The fluorine at the C2 position is ortho to the methylsulfonyl group. This proximity allows for a strong inductive electron-withdrawing effect from the sulfonyl group, which can significantly enhance the electrophilicity of the C2 carbon. Furthermore, the negative charge in the Meisenheimer complex formed upon attack at C2 can also be delocalized by the sulfonyl group.
Comparative Reactivity Prediction:
Based on established principles, This compound (2) is predicted to be more reactive than 1-fluoro-4-(methylsulfonyl)benzene (1) in SNAr reactions. This is due to the cumulative electron-withdrawing effect of the two fluorine atoms and the methylsulfonyl group in compound 2 , which makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack.
Furthermore, for compound 2 , the question of regioselectivity arises: will nucleophilic attack occur preferentially at the C2 or C4 position? While both positions are activated, studies on analogous systems like 2,4-difluoronitrobenzene have shown that the ortho position can be more reactive, particularly in nonpolar solvents.[6] This is often attributed to the strong inductive effect of the activating group at the ortho position. However, steric hindrance from the bulky sulfonyl group could potentially favor attack at the less hindered para position. The choice of nucleophile and reaction conditions will likely play a crucial role in determining the regiochemical outcome.
Experimental Data and Protocols
Representative Experimental Protocol for SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of an aryl fluoride with a primary or secondary amine.
dot
Caption: General workflow for an SNAr reaction with an amine nucleophile.
Materials:
-
Aryl fluoride (1-fluoro-4-(methylsulfonyl)benzene or this compound) (1.0 eq)
-
Amine nucleophile (1.1 - 1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl fluoride (1.0 eq) and the amine nucleophile (1.1 - 1.2 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Representative Experimental Protocol for SNAr with an Alkoxide Nucleophile
This protocol outlines a general procedure for the reaction of an aryl fluoride with an alcohol in the presence of a strong base.
dot
Caption: General workflow for an SNAr reaction with an alkoxide nucleophile.
Materials:
-
Aryl fluoride (1-fluoro-4-(methylsulfonyl)benzene or this compound) (1.0 eq)
-
Alcohol nucleophile (1.2 - 1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 - 1.5 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of the aryl fluoride (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data Summary (Hypothetical)
In the absence of direct comparative experimental data, we present a hypothetical data table based on the predicted reactivity. This table is intended to serve as a guide for experimental design and optimization.
| Aryl Fluoride | Nucleophile | Predicted Relative Rate | Predicted Major Product(s) |
| 1-fluoro-4-(methylsulfonyl)benzene | Morpholine | 1.0 | 4-(Methylsulfonyl)phenyl)morpholine |
| This compound | Morpholine | > 1.0 | 4-(2-Fluoro-4-(methylsulfonyl)phenyl)morpholine and/or 4-(4-Fluoro-2-(methylsulfonyl)phenyl)morpholine |
| 1-fluoro-4-(methylsulfonyl)benzene | Sodium methoxide | 1.0 | 1-Methoxy-4-(methylsulfonyl)benzene |
| This compound | Sodium methoxide | > 1.0 | 1-Fluoro-2-methoxy-4-(methylsulfonyl)benzene and/or 2-Fluoro-4-methoxy-1-(methylsulfonyl)benzene |
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of the reactivity of this compound and 1-fluoro-4-(methylsulfonyl)benzene in the context of nucleophilic aromatic substitution. Based on fundamental mechanistic principles, we predict that the difluorinated compound will exhibit enhanced reactivity due to the cumulative electron-withdrawing effects of its substituents. For this compound, the regioselectivity of nucleophilic attack is a key consideration that warrants experimental investigation, with the potential to selectively functionalize either the ortho or para position by careful choice of reaction conditions.
The provided experimental protocols offer a solid starting point for researchers looking to utilize these versatile building blocks in their synthetic endeavors. Future work should focus on obtaining quantitative kinetic data to validate the predicted reactivity trends and to fully elucidate the factors governing regioselectivity in the reactions of this compound. Such studies will undoubtedly contribute to the more rational design of synthetic routes for novel pharmaceuticals and advanced materials.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to Alternative Reagents for 2,4-Difluorophenylation: A Comparative Analysis for the Modern Chemist
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The 2,4-difluorophenyl moiety, in particular, is a privileged structural motif, valued for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Historically, reagents such as 2,4-Difluoro-1-(methylsulfonyl)benzene have been workhorses for introducing this group via nucleophilic aromatic substitution (SNAr). However, the demand for milder reaction conditions, broader substrate scope, and improved functional group tolerance has spurred the development of alternative reagents. This guide provides a comprehensive comparison of leading alternatives, offering experimental insights to inform your selection of the optimal difluorophenylation strategy.
The Benchmark: this compound
This compound is a potent electrophile for SNAr reactions. The strong electron-withdrawing nature of the methylsulfonyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a fluoride ion.
Mechanism of Action:
The reaction proceeds via a classical SNAr mechanism, involving the formation of a Meisenheimer complex.[1][2] The rate-determining step is typically the initial nucleophilic attack on the carbon bearing a fluorine atom. The presence of the sulfonyl group ortho and para to the fluorines stabilizes the resulting anionic intermediate.[3]
The Leading Contender: Diaryliodonium Salts
Diaryliodonium salts have emerged as powerful and versatile reagents for electrophilic arylation, including difluorophenylation.[4][5] These hypervalent iodine compounds offer a distinct reactivity profile compared to traditional SNAr substrates.
Mechanism of Action:
Diaryliodonium salts can participate in both metal-free and transition-metal-catalyzed difluorophenylation reactions. In the absence of a metal catalyst, they act as potent electrophiles, transferring the 2,4-difluorophenyl group to a nucleophile.[6] The reaction is driven by the formation of a stable iodobenzene byproduct.
For more challenging transformations, copper or palladium catalysis can be employed.[5][7] The catalytic cycle often involves oxidative addition of the diaryliodonium salt to the metal center, followed by reductive elimination to form the desired C-C, C-N, or C-O bond.
Diagram of the Metal-Free Difluorophenylation Workflow using a Diaryliodonium Salt:
Caption: General workflow for metal-free difluorophenylation.
An Alternative Pathway: 2,4-Difluorophenylboronic Acid in Chan-Lam Coupling
For the specific formation of C-N and C-O bonds, the Chan-Lam coupling presents a valuable alternative to traditional SNAr approaches.[8] This copper-catalyzed reaction utilizes boronic acids as the aryl source.
Mechanism of Action:
The Chan-Lam coupling involves an oxidative coupling of an amine or alcohol with an arylboronic acid. The catalytic cycle is thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway, with the final C-N or C-O bond-forming step being a reductive elimination. A key advantage is that the reaction is often performed in the presence of air as the oxidant.
Diagram of the Chan-Lam Difluorophenylation Reaction:
Caption: Key components of a Chan-Lam difluorophenylation.
Comparative Performance Analysis
| Feature | This compound | Diaryliodonium Salts | 2,4-Difluorophenylboronic Acid (Chan-Lam) |
| Reaction Type | SNAr | Electrophilic Arylation (Metal-free or Catalyzed) | Copper-Catalyzed Cross-Coupling |
| Typical Nucleophiles | N, O, S, and soft C-nucleophiles | N, O, S, C-nucleophiles, and arenes | N and O-nucleophiles |
| Reaction Conditions | Often requires elevated temperatures and strong bases | Generally milder conditions, often room temperature | Mild conditions, often with air as the oxidant |
| Functional Group Tolerance | Moderate; sensitive to strong bases | Good to excellent; tolerates a wide range of functional groups | Good; compatible with many functional groups |
| Substrate Scope | Good for electron-rich nucleophiles | Broad; effective for both electron-rich and electron-deficient nucleophiles | Primarily for N- and O-nucleophiles |
| Byproducts | Sulfinate salts | Iodobenzene derivatives | Boronic acid-derived species |
| Key Advantages | Readily available and relatively inexpensive | High reactivity, mild conditions, broad scope | Orthogonal reactivity to SNAr, uses a stable boronic acid |
| Key Limitations | Harsh conditions can limit substrate scope | Higher cost and molecular weight of the reagent | Limited to C-N and C-O bond formation |
Experimental Protocols
Protocol 1: N-Difluorophenylation of Indole using this compound
This protocol is representative of a typical SNAr approach.
-
To a stirred solution of indole (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 equiv) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Difluorophenylation of Phenol using a Diaryliodonium Salt (Metal-Free)
This protocol highlights the mild conditions achievable with diaryliodonium salts.
-
In a round-bottom flask, combine phenol (1.0 equiv), (2,4-difluorophenyl)(phenyl)iodonium triflate (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF (0.1 M) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired diaryl ether.
Conclusion
The choice of a difluorophenylation reagent is a critical decision in the design of synthetic routes. While this compound remains a viable option, particularly for robust nucleophiles, the landscape of available methods has significantly expanded. Diaryliodonium salts offer a compelling alternative, characterized by their high reactivity under mild conditions and broad substrate scope, making them particularly suitable for late-stage functionalization of complex molecules. For the specific synthesis of 2,4-difluorophenylated amines and ethers, the Chan-Lam coupling using 2,4-difluorophenylboronic acid provides an efficient and mechanistically distinct approach. By understanding the nuances of each reagent's reactivity and operational requirements, researchers can select the most appropriate tool to accelerate their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 7. Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan-Lam Coupling [organic-chemistry.org]
The Strategic Selection of Activating Groups in Large-Scale Aromatic Fluorination: A Cost-Effectiveness Analysis of 2,4-Difluoro-1-(methylsulfonyl)benzene
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the efficient construction of carbon-heteroatom bonds is a cornerstone of process chemistry. Nucleophilic aromatic substitution (SNAr) stands out as a powerful, metal-free method for achieving this transformation. The success of a large-scale SNAr process hinges on the judicious choice of the activating group on the aromatic ring, a decision that profoundly impacts reaction efficiency, cost, and safety. This guide provides an in-depth analysis of 2,4-Difluoro-1-(methylsulfonyl)benzene as a key reagent in this context, comparing its performance and cost-effectiveness against established alternatives, primarily the nitro-activated analogue, 2,4-difluoronitrobenzene.
The Critical Role of the Activating Group in SNAr Chemistry
The SNAr reaction proceeds via a two-step addition-elimination mechanism, culminating in the formation of a resonance-stabilized carbanion known as the Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring. Consequently, the presence of a strong electron-withdrawing group (EWG) ortho or para to the leaving group is essential to accelerate the reaction by stabilizing the negatively charged intermediate.
While the nitro group (-NO₂) is the archetypal activating group in SNAr chemistry, the methylsulfonyl group (-SO₂CH₃) presents a compelling alternative. Both groups exert a powerful electron-withdrawing effect, yet their differing electronic and physical properties can lead to significant variations in reactivity, selectivity, and process safety.
Comparative Performance Analysis: Sulfonyl vs. Nitro Activation
A direct, large-scale, head-to-head comparison of this compound and 2,4-difluoronitrobenzene is not extensively documented in publicly available literature, likely due to the proprietary nature of industrial process development. However, by amalgamating data from related reactions and leveraging fundamental chemical principles, we can construct a robust comparative framework.
Reactivity and Reaction Conditions
The reactivity of the aromatic substrate in an SNAr reaction is directly proportional to the electron-withdrawing strength of the activating group. Both the nitro and methylsulfonyl groups are potent activators. In many instances, SNAr reactions utilizing nitro-activated substrates proceed under milder conditions than their sulfonyl-activated counterparts. However, the high reactivity of nitro compounds can sometimes be a double-edged sword, leading to a higher propensity for side reactions and the formation of impurities.
The methylsulfonyl group, while a strong activator, can offer a more controlled reactivity profile. This can be particularly advantageous in complex syntheses where fine-tuning the reaction conditions is critical to achieving high yields of the desired product.
Selectivity
In molecules with multiple potential leaving groups, such as 2,4-difluorinated aromatics, regioselectivity is a critical consideration. The substitution of one fluorine atom deactivates the ring towards further substitution, but the initial site of attack is crucial. The interplay between the activating group and the incoming nucleophile dictates the ortho/para selectivity. While both activating groups generally direct the nucleophile to the para position, the specific ratio of isomers can be influenced by the nature of the activating group, the nucleophile, and the solvent system.
Safety and Environmental Considerations
The choice between a sulfonyl and a nitro activating group has significant implications for process safety and environmental impact. Nitroaromatic compounds are well-known for their potential thermal instability and, in some cases, explosive properties.[1] The handling and processing of these materials on a large scale necessitate stringent safety protocols and specialized equipment to mitigate risks of runaway reactions.[2][3] Furthermore, the waste streams generated from nitration processes and the use of nitroaromatic compounds often contain nitrated byproducts that require specialized and costly disposal methods.[4]
In contrast, sulfonyl-activated compounds are generally considered to be more thermally stable and pose a lower explosion risk.[5] While sulfur-containing compounds are not without their own environmental considerations, the waste streams are typically less hazardous than those containing nitroaromatics. The environmental impact of sulfonate derivatives is an area of ongoing research, with a focus on their biodegradability and potential for bioaccumulation.[5][6]
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must extend beyond the initial price of the starting material to encompass the entire manufacturing process, including reaction efficiency, throughput, safety measures, and waste disposal costs.
Raw Material Costs
A direct comparison of bulk pricing reveals a significant disparity between this compound and its nitro- and chloro-activated alternatives.
| Compound | CAS Number | Purity | Price (per kg, estimated) |
| This compound | 236739-02-9 | >98% | High (Bulk pricing not readily available, small quantities are expensive)[7][8] |
| 2,4-Difluoronitrobenzene | 446-35-5 | >99% | Moderate (£125 for 1000g, approximately
|
| 2,4-Dichloronitrobenzene | 611-06-3 | >98% | Low (Approximately ₹120, or ~$1.50)[9] |
Note: Prices are approximate and subject to market fluctuations. Bulk discounts can significantly alter these figures.
The significantly lower price of 2,4-dichloronitrobenzene makes it an attractive option from a raw material cost perspective. However, the "element effect" in SNAr reactions dictates that fluorine is a much better leaving group than chlorine, leading to faster reaction rates and potentially higher yields.[10] This often justifies the higher cost of fluorinated starting materials.
The cost of this compound is currently a major barrier to its widespread adoption in large-scale synthesis. The lack of readily available bulk pricing suggests that its production is not yet as optimized as that of its nitro-analogue.
Process-Related Costs
The higher reactivity of 2,4-difluoronitrobenzene may translate to shorter reaction times and increased throughput, potentially offsetting its higher raw material cost compared to 2,4-dichloronitrobenzene. However, the stringent safety measures required for handling nitroaromatics on a large scale can add significant capital and operational costs.
The use of this compound, with its potentially more favorable safety profile, could lead to cost savings in terms of reactor design, safety infrastructure, and insurance. Furthermore, if the sulfonyl-activated substrate offers superior selectivity, the costs associated with purification and waste disposal of unwanted isomers could be reduced.
Experimental Protocols
While a specific large-scale protocol for this compound is not publicly available, a representative protocol for the SNAr reaction of its nitro-analogue, 2,4-difluoronitrobenzene, with an amine nucleophile is presented below. This protocol can serve as a baseline for comparison and adaptation.
Representative Large-Scale SNAr Protocol: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine
Materials:
-
2,4-Difluoronitrobenzene (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a clean and dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge DMF.
-
Add potassium carbonate to the solvent and stir to create a suspension.
-
Slowly add morpholine to the suspension while maintaining the temperature below 30°C.
-
Once the addition is complete, begin the dropwise addition of 2,4-difluoronitrobenzene, ensuring the reaction temperature does not exceed 40°C.
-
After the addition is complete, heat the reaction mixture to 60-70°C and monitor the progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
The product will precipitate out of the solution. Filter the solid product and wash with water until the filtrate is neutral.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Expected Yield: >95% Purity: >99% (by HPLC)
Visualizing the Process and Logic
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Cost-Effectiveness Decision Matrix
Caption: Decision matrix for selecting an activating group based on key cost-effectiveness factors.
Conclusion and Future Outlook
The selection of an activating group for large-scale SNAr reactions is a multi-faceted decision that requires a holistic assessment of cost, reactivity, selectivity, safety, and environmental impact.
-
2,4-Dichloronitrobenzene is the most economical option in terms of initial raw material cost, but its lower reactivity compared to fluorinated analogues and the inherent safety and environmental concerns of the nitro group may lead to higher overall process costs.
-
2,4-Difluoronitrobenzene represents a well-balanced choice, offering high reactivity at a moderate price point. It is a widely used and well-understood reagent in industrial applications. However, the safety and waste management challenges associated with the nitro group remain significant considerations.
-
This compound emerges as a strategically advantageous but currently cost-prohibitive alternative for many applications. Its primary benefits lie in its enhanced safety profile and potentially more controlled reactivity, which can be enabling for the synthesis of complex, high-value molecules where process robustness and purity are paramount.
For this compound to become a more cost-effective option for large-scale synthesis, advancements in its own manufacturing process are needed to reduce its market price. As environmental regulations become more stringent and the focus on green chemistry intensifies, the demand for safer and more sustainable alternatives to nitroaromatic compounds is likely to grow. This could drive the innovation needed to make sulfonyl-activated reagents like this compound more economically viable for a broader range of industrial applications.
References
- 1. icheme.org [icheme.org]
- 2. dokumen.pub [dokumen.pub]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. 236739-02-9|this compound|BLD Pharm [bldpharm.com]
- 8. 1,2-Difluoro-4-(methylsulfonyl)benzene AldrichCPR 424792-57-4 [sigmaaldrich.com]
- 9. indiamart.com [indiamart.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Electrophilic Partners in Nucleophilic Aromatic Substitution: Benchmarking 2,4-Difluoro-1-(methylsulfonyl)benzene
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficiency and selectivity of bond-forming reactions are paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for the construction of arylamines, ethers, and thioethers. The success of an SNAr reaction is critically dependent on the electrophilic character of the aromatic ring, which is dictated by the nature of its activating groups and leaving groups.
This guide provides an in-depth comparison of 2,4-Difluoro-1-(methylsulfonyl)benzene, a highly effective electrophilic partner, against other commonly used reagents. We will delve into the mechanistic principles that govern its reactivity, present comparative data, and provide a validated experimental protocol to demonstrate its performance.
The SNAr Mechanism: A Foundation of Reactivity
Before comparing electrophiles, it is crucial to understand the underlying mechanism of the SNAr reaction. Unlike SN2 reactions, which are inhibited by the steric hindrance of the aromatic ring, the SNAr pathway proceeds via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[2]
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is crucial for the reaction to proceed.
-
Elimination and Aromaticity Restoration: The leaving group is then expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[2][5]
The efficiency of this process is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they delocalize and stabilize the negative charge of the Meisenheimer complex.[1][2][5]
Caption: The Addition-Elimination Mechanism of SNAr.
A Comparative Analysis of Electrophilic Partners
The choice of electrophile is a critical decision in experimental design. Here, we compare this compound with its nitro-activated counterpart, 1-fluoro-2,4-dinitrobenzene (FDNB), often referred to as Sanger's reagent.
| Feature | This compound | 1-Fluoro-2,4-dinitrobenzene (FDNB) |
| Activating Group | Methylsulfonyl (-SO₂CH₃) | Nitro (-NO₂) |
| Activating Power | Strong | Very Strong |
| Leaving Groups | Two Fluorine atoms (at C2 and C4) | One Fluorine atom (at C1) |
| Regioselectivity | Typically favors substitution at the C4 position, para to the sulfonyl group. However, selectivity can be influenced by the nucleophile and solvent.[6] | Substitution occurs at the C1 position. |
| Downstream Chemistry | The sulfone group is generally stable but can be a versatile synthetic handle. | The nitro groups can be readily reduced to amines, offering a pathway to further derivatization. |
| Leaving Group Ability | Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. This is contrary to SN2 reactions where iodide is a better leaving group.[1][4] | Fluorine's effectiveness as a leaving group is similarly exploited here. |
Causality Behind Experimental Choices:
-
Why the Sulfonyl Group is Effective: The methylsulfonyl group is a powerful electron-withdrawing group through both inductive effects and resonance. It effectively stabilizes the negative charge in the Meisenheimer intermediate, thus accelerating the rate-determining nucleophilic attack.
-
The Advantage of Fluorine: In SNAr reactions, the rate is determined by the attack of the nucleophile, not the breaking of the carbon-leaving group bond. The extreme electronegativity of fluorine makes the attached carbon highly electrophilic and susceptible to attack, making fluoride an ideal leaving group for this mechanism.[1][4]
Experimental Validation: A Model Protocol
To provide a tangible benchmark, the following protocol details a representative SNAr reaction. This self-validating system allows researchers to reproduce and assess the performance of this compound in a laboratory setting.
Reaction: Synthesis of 4-(Benzylamino)-2-fluoro-1-(methylsulfonyl)benzene.
Caption: Standard workflow for an SNAr reaction.
Detailed Step-by-Step Methodology:
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add benzylamine (1.1 eq) to the solution, followed by the addition of anhydrous potassium carbonate (2.0 eq).[7]
-
Heat the reaction mixture to 80°C and stir.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(benzylamino)-2-fluoro-1-(methylsulfonyl)benzene.
-
Trustworthiness through Self-Validation: The progress of this reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity, thus providing a reliable and reproducible benchmark.
Conclusion
This compound is a potent and versatile electrophile for nucleophilic aromatic substitution reactions. Its strong activation by the methylsulfonyl group, combined with the excellent leaving group ability of the fluorine atoms, allows for efficient reactions with a variety of nucleophiles under relatively mild conditions. While nitro-activated compounds like FDNB are also highly reactive, the sulfonyl-activated analogue offers a different profile in terms of downstream synthetic possibilities and stability. For researchers in drug development and materials science, a deep understanding of these reagents' comparative performance is essential for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Suzuki vs. Stille Coupling for 2,4-Difluoro-1-(methylsulfonyl)benzene
A Senior Application Scientist's Guide to Selecting the Optimal Cross-Coupling Strategy
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the plethora of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out for their versatility and broad applicability. This guide provides an in-depth, objective comparison of these two powerful methods for the functionalization of 2,4-Difluoro-1-(methylsulfonyl)benzene, an electron-deficient aryl sulfone of interest in medicinal chemistry.
The choice between Suzuki and Stille coupling is not always straightforward and often depends on the specific synthetic context, including substrate scope, functional group tolerance, and practical considerations such as reagent toxicity and purification. This guide aims to equip researchers, scientists, and drug development professionals with the necessary insights and experimental data to make an informed decision.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1] | High toxicity of organotin reagents, requiring careful handling and disposal.[1][2] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition. | Generally stable to air and moisture.[1][2][3] |
| Byproducts | Boron-based, often water-soluble and easily removed.[1] | Tin-based, can be difficult to remove completely from the product.[1][2][3] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons.[1] | Excellent, very broad functional group tolerance.[1][2][3] |
| Reaction Conditions | Typically requires a base.[2] | Often proceeds under neutral conditions.[2] |
Mechanistic Considerations for an Electron-Deficient Aryl Sulfone
The electronic nature of this compound plays a crucial role in both coupling reactions. The strong electron-withdrawing nature of the methylsulfonyl group and the fluorine atoms activates the aryl ring towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle.
Suzuki Coupling: The Role of the Base
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A critical distinction of the Suzuki reaction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Stille Coupling: A Base-Free Alternative
The Stille coupling follows a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2][3] However, a key advantage is that it typically proceeds under neutral conditions, as the organostannane is sufficiently nucleophilic to undergo transmetalation without prior activation by a base.[2] This can be particularly beneficial when working with base-sensitive substrates.
References
Safety Operating Guide
Proper Disposal of 2,4-Difluoro-1-(methylsulfonyl)benzene: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
A Note on Scientific Diligence
Immediate Safety and Hazard Assessment
Understanding the potential hazards of 2,4-Difluoro-1-(methylsulfonyl)benzene is the foundational step in its safe management. Based on data from analogous compounds, the following hazards should be anticipated.
Key Hazard Information
| Hazard Category | Anticipated Risk | Recommended Precautions |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[4][5] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. If ingested, seek immediate medical attention. |
| Skin Corrosion/Irritation | May cause skin irritation.[4] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. In case of contact, wash affected area with soap and water. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[4] | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Respiratory Irritation | May cause respiratory irritation.[4] | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. |
| Environmental Hazards | While specific data is unavailable, fluorinated organic compounds can be persistent in the environment.[6][7] | Prevent release to the environment. Dispose of waste in accordance with all local, state, and federal regulations. |
Spill Management and Emergency Procedures
Prompt and correct response to a spill is critical to mitigating exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including:
-
Chemical-resistant gloves (double-gloving is recommended)
-
Safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
A respirator may be necessary for large spills or in poorly ventilated areas.
-
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.
-
Collection: Carefully collect the absorbed material and spilled substance into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department in accordance with your laboratory's standard operating procedures.
Proper Disposal Procedures
The disposal of this compound must be handled with the utmost care to ensure regulatory compliance and environmental protection.
Waste Segregation and Labeling: The Cornerstone of Safe Disposal
All waste containing this compound must be collected in designated, compatible, and clearly labeled containers.[2] Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
Labeling Requirements:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "236739-02-9"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a robust, sealable container.
-
Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof, and chemically compatible container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and absorbent pads from spill cleanup, must be disposed of as hazardous waste in a sealed container.[5]
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[2]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound down the drain or in regular trash.[5]
-
Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all applicable local, state, and federal regulations. These regulations often mandate high-temperature incineration for the destruction of fluorinated organic compounds.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. 2,4-DIFLUOROPHENYLMETHYLSULFONE - Safety Data Sheet [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. westliberty.edu [westliberty.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. epa.gov [epa.gov]
- 7. Use, Discharge, and Disposal of Firefighting Foam Products (USA) [chemguard.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
